Product packaging for Antibacterial agent 181(Cat. No.:)

Antibacterial agent 181

Cat. No.: B12373137
M. Wt: 686.6 g/mol
InChI Key: BTJHVQUJQXVOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 181 is a useful research compound. Its molecular formula is C33H41BrFN5O5 and its molecular weight is 686.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H41BrFN5O5 B12373137 Antibacterial agent 181

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H41BrFN5O5

Molecular Weight

686.6 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-[4-[1-[2-(octylamino)-2-oxoethyl]pyridin-1-ium-4-carbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid bromide

InChI

InChI=1S/C33H40FN5O5.BrH/c1-2-3-4-5-6-7-12-35-30(40)22-36-13-10-23(11-14-36)32(42)38-17-15-37(16-18-38)29-20-28-25(19-27(29)34)31(41)26(33(43)44)21-39(28)24-8-9-24;/h10-11,13-14,19-21,24H,2-9,12,15-18,22H2,1H3,(H-,35,40,43,44);1H

InChI Key

BTJHVQUJQXVOIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C[N+]1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.[Br-]

Origin of Product

United States

Foundational & Exploratory

Unraveling the Potent Mechanism of Action of Antibacterial Agent 181 (Compound 3f): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel ciprofloxacin derivative, designated Antibacterial Agent 181 (also known as Compound 3f), has demonstrated significant promise in combating bacterial pathogens, including persistent and biofilm-forming bacteria. This technical guide provides an in-depth analysis of its core mechanism of action, tailored for researchers, scientists, and drug development professionals. The information is synthesized from the pivotal study by Gao C, et al., published in the European Journal of Medicinal Chemistry in March 2024, which identified this compound's potent and multifaceted antibacterial strategy.[1]

Core Mechanism of Action: A Multi-Pronged Attack on Bacterial Viability

This compound, a ciprofloxacin cationic antibacterial agent, exerts its bactericidal effects through a rapid and comprehensive assault on the bacterial cell membrane and subsequent induction of oxidative stress. Unlike traditional fluoroquinolones that primarily target DNA gyrase, this compound's primary mechanism involves the disruption of the fundamental integrity and function of the bacterial envelope.[1]

The key events in its mechanism of action are:

  • Disruption of Bacterial Membrane Potential: The cationic nature of Agent 181 facilitates its interaction with the negatively charged bacterial membrane, leading to a rapid depolarization and disorder of the membrane potential.[1]

  • Increased Membrane Permeability: Following the collapse of the membrane potential, the permeability of the bacterial membrane is significantly increased.[1] This allows for the uncontrolled passage of ions and small molecules.

  • Membrane Dissolution and Destruction: The agent actively dissolves and destroys the bacterial membrane, leading to a catastrophic loss of cellular integrity.[1]

  • Leakage of Genetic Material: The compromised membrane results in the leakage of essential intracellular components, including genetic material.[1]

  • Induction of Reactive Oxygen Species (ROS): The cascade of membrane damage and leakage of cellular contents leads to the concomitant production of reactive oxygen species (ROS), inducing a state of severe oxidative stress within the bacterium.[1]

  • Bacterial Death: The synergistic effect of membrane destruction, leakage of vital components, and overwhelming oxidative stress culminates in rapid bacterial death.[1]

This multi-target mechanism is particularly advantageous as it is less likely to induce the rapid development of bacterial resistance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Gao et al. (2024), highlighting the efficacy and safety profile of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound [1]

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2
Escherichia coli2
Enterococcus faecalisNot specified in abstract
Stenotrophomonas maltophiliaNot specified in abstract

Table 2: Hemolytic Activity of this compound [1]

Concentration (μg/mL)Hemolysis Rate (%)
12805.1

Table 3: Time-Kill Kinetics of this compound [1]

ConcentrationTime to Eradication
4 x MIC4 hours

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action. These represent standard and widely accepted protocols in the field.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains was likely determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Preparation: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted compound. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population.

  • Bacterial Culture: A logarithmic phase bacterial culture is diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh broth.

  • Exposure to Agent: this compound is added at a concentration of 4 x MIC. A control with no agent is also prepared.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours).

  • Quantification: Serial dilutions of the samples are plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Analysis: The log10 CFU/mL is plotted against time to visualize the killing curve.

Bacterial Membrane Potential Assay

Changes in bacterial membrane potential can be measured using fluorescent dyes that are sensitive to membrane potential.

  • Bacterial Suspension: Bacteria are grown to the mid-logarithmic phase, harvested, and resuspended in a suitable buffer.

  • Fluorescent Dye: A membrane potential-sensitive dye (e.g., DiSC3(5)) is added to the bacterial suspension and allowed to equilibrate.

  • Treatment: this compound is added to the suspension.

  • Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorometer. Depolarization of the membrane results in a change in the fluorescence signal.

Bacterial Membrane Permeability Assay

This assay determines the extent of membrane damage by measuring the uptake of a fluorescent dye that cannot penetrate intact membranes.

  • Bacterial Suspension: A standardized bacterial suspension is prepared.

  • Fluorescent Probe: A membrane-impermeant dye such as propidium iodide (PI) is added to the bacterial suspension.

  • Exposure to Agent: this compound is introduced into the suspension.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates that the dye is entering the cells through the damaged membranes and intercalating with nucleic acids.

Intracellular Reactive Oxygen Species (ROS) Detection

The production of intracellular ROS is a key indicator of oxidative stress.

  • Bacterial Culture: Bacteria are cultured and then treated with this compound for a specified period.

  • Fluorescent Probe: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the bacterial culture. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or flow cytometer, with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

Hemolysis Assay

This assay evaluates the cytotoxicity of the agent against red blood cells.

  • Red Blood Cell Preparation: Freshly obtained red blood cells are washed and diluted in a buffered saline solution.

  • Exposure to Agent: The red blood cell suspension is incubated with various concentrations of this compound. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

  • Incubation: The mixture is incubated for a defined period (e.g., 1 hour) at 37°C.

  • Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Visualizations

The following diagrams illustrate the key aspects of this compound's mechanism of action and a representative experimental workflow.

Mechanism_of_Action cluster_0 This compound cluster_1 Bacterial Cell A Cationic Ciprofloxacin Derivative B Bacterial Membrane Depolarization A->B Interaction C Increased Membrane Permeability B->C D Membrane Destruction C->D E Leakage of Genetic Material D->E F ROS Production D->F G Bacterial Death E->G Synergistic Effect F->G Synergistic Effect

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Mechanism of Action Assays A Bacterial Culture (Logarithmic Phase) B Treatment with This compound A->B C Membrane Potential Assay (DiSC3(5)) B->C D Membrane Permeability Assay (Propidium Iodide) B->D E ROS Detection (DCFH-DA) B->E F Data Acquisition (Fluorometry / Flow Cytometry) C->F D->F E->F G Analysis and Conclusion F->G

Caption: Experimental workflow for mechanism of action studies.

References

Technical Guide: Synthesis and Characterization of Antibacterial Agent 181 (Compound 3f)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant promise in combating both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its synthesis, characterization, antibacterial activity, and proposed mechanism of action. The information is compiled from existing literature and adapted from established methodologies for analogous compounds. Compound 3f, a quinolone pyridinium quaternary ammonium salt, exhibits potent antibacterial efficacy with low associated hemolytic toxicity, marking it as a strong candidate for further preclinical and clinical investigation.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains is a critical area of research. Quinolone antibiotics, such as ciprofloxacin, have long been a cornerstone of antibacterial therapy.[1][2] Chemical modification of these existing scaffolds is a proven strategy for developing new drug candidates with enhanced properties.

This compound (Compound 3f) is a ciprofloxacin derivative that incorporates a cationic pyridinium quaternary ammonium moiety. This structural modification is designed to enhance its interaction with the negatively charged bacterial cell membrane, a key component of its mechanism of action. This guide details the synthetic approach, analytical characterization, and biological evaluation of this promising antibacterial compound.

Synthesis of this compound (Compound 3f)

The synthesis of this compound (Compound 3f) involves a multi-step process starting from the commercially available antibiotic, ciprofloxacin. The general synthetic workflow is depicted below.

Synthesis_Workflow Cipro Ciprofloxacin Intermediate1 Intermediate A (N-acylated Ciprofloxacin) Cipro->Intermediate1 Acylation Compound3f This compound (Compound 3f) Intermediate1->Compound3f Quaternization Intermediate2 Intermediate B (Activated Pyridine Derivative) Intermediate2->Compound3f Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Agent_181 This compound (Cationic) Membrane_Interaction Electrostatic Interaction Agent_181->Membrane_Interaction Membrane_Disruption Membrane Depolarization & Increased Permeability Membrane_Interaction->Membrane_Disruption Leakage Leakage of Genetic Material (DNA/RNA) Membrane_Disruption->Leakage ROS Reactive Oxygen Species (ROS) Production Membrane_Disruption->ROS Cell_Death Bacterial Cell Death Leakage->Cell_Death ROS->Cell_Death

References

An In-depth Technical Guide to Antibacterial Agent 181 (Compound 3f)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant potential in combating bacterial infections. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established antibacterial activities. Detailed experimental protocols for key assays are outlined, and its mechanism of action is elucidated through diagrammatic representations of the involved signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial therapies.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. It is characterized by the addition of a cationic moiety, which is believed to enhance its interaction with the negatively charged bacterial cell membrane.

While a definitive 2D chemical structure image is not publicly available without access to the primary research article by Gao et al. (2024), its molecular formula is C33H41BrFN5O .[1] This formula indicates the presence of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C33H41BrFN5O[1]
Molecular Weight 686.61 g/mol [1]
Common Names This compound, Compound 3f
Appearance Not specified in available literature
Solubility Not specified in available literature
Stability Stable under recommended storage conditions

Antibacterial Activity

This compound has demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria. Notably, it is effective against persistent bacteria within biofilms, a significant challenge in clinical practice.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus2[1]
Escherichia coli2[1]
Enterococcus faecalisMentioned as effective, specific MIC not available
Stenotrophomonas maltophiliaMentioned as effective, specific MIC not available

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. Its cationic nature facilitates interaction with the negatively charged components of the bacterial membrane, leading to a cascade of events that result in cell death.

The key steps in its mechanism of action are:

  • Membrane Potential Disruption: The agent causes a disorder in the bacterial membrane potential.

  • Increased Membrane Permeability: This leads to an increase in the permeability of the bacterial membrane.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential genetic material and other cellular components.

  • Generation of Reactive Oxygen Species (ROS): The disruption of normal cellular processes triggers the production of harmful ROS.

  • Bacterial Cell Death: The culmination of these effects leads to the death of the bacterium.

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Agent_181 This compound (Cationic) Membrane_Interaction Interaction with Negative Charges Agent_181->Membrane_Interaction Membrane_Disruption Membrane Potential Disruption Membrane_Interaction->Membrane_Disruption Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase Leakage Leakage of Intracellular Contents Permeability_Increase->Leakage ROS_Production Reactive Oxygen Species (ROS) Production Leakage->ROS_Production Cell_Death Bacterial Cell Death ROS_Production->Cell_Death

Figure 1: Proposed mechanism of action of this compound.

Toxicological Profile

A key advantage of this compound is its reported low cytotoxicity. A hemolysis assay, which measures the lysis of red blood cells, indicated a low hemolytic rate, suggesting a favorable safety profile for mammalian cells.

Table 3: Hemolytic Activity of this compound

Concentration (µg/mL)Hemolysis Rate (%)Reference
12805.1

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard microbiological and cell-based assay techniques. The specific parameters for the experiments conducted by Gao et al. (2024) may vary.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Agent: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Agent 181 Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Figure 2: General workflow for MIC determination.

Hemolysis Assay

This assay assesses the cytotoxicity of the agent against red blood cells.

  • Preparation of Red Blood Cells (RBCs): Freshly collected red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 2% v/v).

  • Treatment: The RBC suspension is incubated with various concentrations of this compound for a specified time (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated relative to the positive control.

Bacterial Membrane Permeability Assay

This assay measures the ability of the agent to disrupt the bacterial membrane.

  • Bacterial Preparation: Bacteria are grown to the mid-log phase, harvested, washed, and resuspended in a suitable buffer.

  • Fluorescent Dye Incubation: The bacterial suspension is incubated with a fluorescent dye that cannot penetrate intact membranes, such as propidium iodide (PI).

  • Treatment with Agent: this compound is added to the suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through the compromised membrane and intercalated with nucleic acids.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the generation of ROS within the bacterial cells.

  • Bacterial Preparation: Similar to the membrane permeability assay, bacteria are prepared and resuspended in a suitable buffer.

  • Loading with ROS-Sensitive Probe: The cells are loaded with a cell-permeable, ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treatment with Agent: this compound is added to the bacterial suspension.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates the oxidation of the probe by intracellular ROS.

Synthesis

The synthesis of this compound (Compound 3f) is described as the synthesis of quinolone pyridinium quaternary ammonium small molecules. While the precise, step-by-step protocol and reaction conditions are detailed in the primary literature, the general approach likely involves the modification of the ciprofloxacin core structure to introduce a pyridinium quaternary ammonium salt. This chemical modification imparts the cationic charge to the molecule, which is crucial for its antibacterial mechanism.

Conclusion and Future Directions

This compound (Compound 3f) represents a promising new class of ciprofloxacin derivatives with potent bactericidal activity, including against challenging persister cells in biofilms, and low hemolytic toxicity. Its mechanism of action, centered on the disruption of the bacterial membrane, offers a potential strategy to overcome existing antibiotic resistance mechanisms.

Further research is warranted to fully elucidate its spectrum of activity against a broader range of clinical isolates, to understand its potential for resistance development, and to evaluate its efficacy and safety in preclinical in vivo models. The detailed synthesis and structure-activity relationship studies will be crucial for the optimization of this lead compound and the development of next-generation cationic antibacterial agents.

References

Technical Guide: Spectrum of Activity and Mechanistic Profile of Antibacterial Agent 181

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin cationic antibacterial agent. This molecule has demonstrated significant antibacterial efficacy and presents a promising profile characterized by low cytotoxicity.[1][2] As a derivative of the well-established fluoroquinolone ciprofloxacin, agent 181 integrates a cationic pyridinium quaternary ammonium moiety, which is suggested to contribute to its mechanism of action against both Gram-positive and Gram-negative bacteria.[1] This document provides a comprehensive overview of the available data on the spectrum of activity and the molecular mechanisms that underpin the antibacterial action of agent 181.

Spectrum of Activity

This compound has demonstrated a noteworthy spectrum of activity against key pathogenic bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Quantitative Antibacterial Activity Data

The available quantitative data for the in vitro activity of this compound is summarized in the table below. This data is derived from broth microdilution assays.

Bacterial StrainTypeMIC (μg/mL)
Staphylococcus aureusGram-positive2[1][2]
Escherichia coliGram-negative2[1][2]
Enterococcus faecalisGram-positiveData not available in abstract
Stenotrophomonas maltophiliaGram-negativeData not available in abstract

Note: The abstract of the primary research paper by Gao C, et al. indicates that most synthesized compounds, including agent 181 (3f), showed good activity against S. aureus, E. faecalis, E. coli, and S. maltophilia. However, the specific MIC values for E. faecalis and S. maltophilia for agent 181 were not available in the accessible literature.[1]

Mechanism of Action

The antibacterial effect of agent 181 is multifaceted, primarily targeting the bacterial cell membrane, a mechanism that distinguishes it from the classical DNA gyrase inhibition of its parent compound, ciprofloxacin.[1] The cationic nature of the molecule is crucial to its mode of action.

The proposed signaling pathway and mechanism of action are as follows:

  • Electrostatic Interaction: The positively charged pyridinium group on agent 181 is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Depolarization: This interaction leads to a disorder of the bacterial membrane potential.[1]

  • Increased Membrane Permeability: The disruption of the membrane potential is followed by an increase in the permeability of the bacterial membrane.[1]

  • Cellular Leakage and Damage: This increased permeability results in the leakage of essential intracellular components, including genetic material.[1]

  • Reactive Oxygen Species (ROS) Production: The cellular stress and membrane damage lead to the concomitant production of Reactive Oxygen Species (ROS).[1]

  • Cell Death: The combination of membrane disruption, leakage of cellular contents, and oxidative stress from ROS production culminates in bacterial cell death.[1]

Signaling Pathway Diagram

Antibacterial_Agent_181_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Agent181 This compound (Cationic) Membrane Negatively Charged Membrane Surface Agent181->Membrane Electrostatic Attraction Depolarization Membrane Depolarization Membrane->Depolarization Permeability Increased Permeability Depolarization->Permeability Leakage Leakage of Genetic Material & Ions Permeability->Leakage ROS ROS Production Permeability->ROS Death Bacterial Cell Death Leakage->Death ROS->Death

Caption: Mechanism of action for this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the spectrum of activity and mechanism of action of antibacterial agents like agent 181.

Disclaimer: The following are generalized protocols and may not reflect the exact methodologies used in the primary research by Gao C, et al., as the full experimental details were not accessible.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

4.1.1 Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35-37°C)

  • Microplate reader (optional, for turbidity measurement)

4.1.2 Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well containing the antibacterial agent dilutions, as well as to a positive control well (broth + bacteria, no agent) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

MIC_Workflow Start Start PrepAgent Prepare Serial Dilutions of Agent 181 in Plate Start->PrepAgent Inoculate Inoculate Wells with Bacterial Suspension PrepAgent->Inoculate PrepInoculum Standardize Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read DetermineMIC Determine MIC Value Read->DetermineMIC End End DetermineMIC->End

Caption: Workflow for MIC determination via broth microdilution.

Membrane Permeability Assay

This protocol uses propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

4.3.1 Materials:

  • Bacterial suspension (log phase)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution

  • This compound

  • Fluorometer or fluorescence microplate reader

4.3.2 Procedure:

  • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the bacterial pellet with PBS and resuspend in PBS to a standardized optical density.

  • Add PI to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 5-10 minutes to establish a baseline fluorescence.

  • Measure the baseline fluorescence (Excitation ~535 nm, Emission ~617 nm).

  • Add this compound at various concentrations (e.g., 1x MIC, 4x MIC).

  • Monitor the increase in fluorescence over time. A significant increase in fluorescence indicates membrane permeabilization.

Reactive Oxygen Species (ROS) Production Assay

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

4.4.1 Materials:

  • Bacterial suspension (log phase)

  • Tris buffer or PBS

  • DCFH-DA stock solution

  • This compound

  • Fluorometer or fluorescence microplate reader

4.4.2 Procedure:

  • Grow bacteria to the mid-logarithmic phase, harvest, and wash with buffer.

  • Resuspend the bacteria in the buffer and incubate with DCFH-DA (final concentration 5-10 µM) for 30 minutes at 37°C in the dark to allow for dye uptake and deacetylation.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in fresh buffer and add this compound at desired concentrations.

  • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) immediately and at various time points. An increase in fluorescence indicates intracellular ROS production.

Conclusion

This compound is a promising cationic derivative of ciprofloxacin with potent activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the rapid disruption of the bacterial cell membrane, leading to depolarization, increased permeability, and the production of reactive oxygen species, ultimately resulting in cell death. This membrane-centric mechanism may offer advantages in combating bacteria that have developed resistance to traditional antibiotics targeting intracellular processes. Further research to elucidate the complete spectrum of activity and in vivo efficacy is warranted to fully assess its therapeutic potential.

References

In-Depth Technical Guide: The Interaction of Antibacterial Agent 181 (Compound 3f) with the Bacterial Membrane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 181, also identified as compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant promise in combating bacterial infections, including those caused by persistent bacteria.[1] Its mechanism of action is primarily centered on the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to traditional antibiotic targets. This technical guide provides a comprehensive overview of the interaction between this compound and the bacterial membrane, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing its mechanistic pathways.

Mechanism of Action at the Bacterial Membrane

This compound exerts its bactericidal effects through a multi-step process targeting the integrity and function of the bacterial membrane. As a cationic molecule, it is electrostatically attracted to the negatively charged components of the bacterial cell envelope. The primary mechanism involves:

  • Membrane Depolarization: The agent causes a rapid disorder of the bacterial membrane potential, disrupting the proton motive force essential for cellular processes like ATP synthesis and transport.[1]

  • Increased Membrane Permeability: Following depolarization, the agent increases the permeability of the bacterial membrane.[1]

  • Membrane Dissolution and Destruction: At effective concentrations, this compound leads to the dissolution and destruction of the membrane structure.[1]

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, including genetic material.[1]

  • Induction of Reactive Oxygen Species (ROS): The disruption of normal cellular processes and membrane damage leads to the concomitant production of reactive oxygen species (ROS), contributing to oxidative stress and cell death.[1]

This multifaceted attack on the bacterial membrane makes this compound a potent and rapidly acting bactericidal agent.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (Compound 3f).

Table 1: Minimum Inhibitory Concentrations (MICs)

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2[1][2]
Escherichia coli2[1][2]
Enterococcus faecalisNot explicitly stated, but good activity reported[1]
Stenotrophomonas maltophiliaNot explicitly stated, but good activity reported [cite:l]

Table 2: Hemolytic Activity

CompoundConcentration (μg/mL)Hemolysis Rate (%)
This compound (3f)12805.1[1]

Table 3: Bactericidal Kinetics

CompoundConcentrationTime to Kill
This compound (3f)4 x MIC4 hours[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the interaction of this compound with the bacterial membrane.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Mueller-Hinton broth (MHB)

    • 96-well microtiter plates

    • Bacterial strains (e.g., S. aureus, E. coli)

    • This compound stock solution

    • Spectrophotometer or microplate reader

  • Protocol:

    • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • Prepare serial twofold dilutions of this compound in MHB in the microtiter plate.

    • Add the bacterial inoculum to each well containing the diluted agent.

    • Include a positive control (bacteria without agent) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Membrane Potential Assay

This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.

  • Materials:

    • Bacterial suspension (logarithmic growth phase)

    • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

    • DiSC₃(5) stock solution (in DMSO)

    • This compound

    • Fluorometer or fluorescence plate reader

  • Protocol:

    • Harvest bacterial cells by centrifugation, wash twice, and resuspend in HEPES buffer.

    • Add DiSC₃(5) to the bacterial suspension to a final concentration of 1-2 µM and incubate in the dark until the fluorescence signal stabilizes (indicating probe uptake and quenching).

    • Add varying concentrations of this compound to the bacterial suspension.

    • Immediately measure the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization as the probe is released from the depolarized cells.

Membrane Permeability Assay

Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.

  • Materials:

    • Bacterial suspension (logarithmic growth phase)

    • Phosphate-buffered saline (PBS)

    • Propidium iodide (PI) stock solution

    • This compound

    • Fluorometer or fluorescence plate reader

  • Protocol:

    • Harvest bacterial cells by centrifugation, wash twice, and resuspend in PBS.

    • Add PI to the bacterial suspension to a final concentration of 5-10 µg/mL.

    • Add varying concentrations of this compound to the suspension.

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in membrane permeability.

Reactive Oxygen Species (ROS) Assay

The production of intracellular ROS can be detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Materials:

    • Bacterial suspension (logarithmic growth phase)

    • Phosphate-buffered saline (PBS)

    • DCFH-DA stock solution (in DMSO)

    • This compound

    • Fluorometer or fluorescence plate reader

  • Protocol:

    • Harvest bacterial cells by centrifugation, wash twice, and resuspend in PBS.

    • Load the cells with DCFH-DA (final concentration of 10-20 µM) and incubate in the dark for 30 minutes.

    • Wash the cells to remove excess probe.

    • Treat the cells with this compound.

    • Measure the increase in fluorescence over time, which corresponds to the oxidation of DCFH-DA by ROS.

Visualizations

Experimental Workflow for Assessing Membrane Interaction

G cluster_prep Bacterial Culture Preparation cluster_assays Membrane Interaction Assays cluster_results Data Analysis prep Bacterial Strain (e.g., S. aureus, E. coli) growth Growth to Logarithmic Phase prep->growth harvest Harvest and Wash Cells growth->harvest mic MIC Determination (Broth Microdilution) harvest->mic Incubate with This compound mem_pot Membrane Potential Assay (DiSC3(5) Probe) harvest->mem_pot Incubate with This compound mem_perm Membrane Permeability Assay (Propidium Iodide) harvest->mem_perm Incubate with This compound ros ROS Production Assay (DCFH-DA Probe) harvest->ros Incubate with This compound mic_res Determine MIC Value mic->mic_res fluor_res Measure Fluorescence Changes mem_pot->fluor_res mem_perm->fluor_res ros_res Quantify ROS Levels ros->ros_res conclusion Mechanism of Action Determined fluor_res->conclusion Evidence of Membrane Depolarization & Permeabilization ros_res->conclusion Evidence of Oxidative Stress

Caption: Workflow for investigating the membrane interaction of this compound.

Proposed Mechanism of Action of this compound

G cluster_cell Bacterial Cell cluster_effects Membrane Disruption Cascade membrane Bacterial Membrane (Negatively Charged) depolarization Membrane Depolarization membrane->depolarization Interaction cytoplasm Cytoplasm (Genetic Material, etc.) agent This compound (Cationic) agent->membrane Electrostatic Attraction permeability Increased Permeability depolarization->permeability destruction Membrane Destruction permeability->destruction leakage Leakage of Intracellular Contents destruction->leakage ros ROS Production destruction->ros cell_death Bacterial Cell Death leakage->cell_death ros->cell_death

Caption: Proposed mechanism of this compound leading to cell death.

Conclusion

This compound (Compound 3f) represents a promising development in the fight against bacterial infections. Its potent, rapid, and multi-pronged attack on the bacterial membrane highlights a valuable strategy for overcoming antibiotic resistance. The low hemolytic toxicity further suggests a favorable safety profile. Further research into its efficacy in more complex models, such as biofilms and in vivo infection models, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and developers interested in this novel class of antibacterial agents.

References

Technical Whitepaper: The Inhibitory Action of Antibacterial Agent 181 on Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it a prime target for antibacterial agents.[3] This document provides a comprehensive technical overview of the mechanism and quantitative effects of a novel antibacterial compound, designated Agent 181, on bacterial DNA gyrase. It details the inhibitory characteristics of Agent 181, presents detailed protocols for key biochemical assays, and visualizes the underlying molecular mechanism and experimental procedures.

Introduction to DNA Gyrase and Agent 181

Bacterial DNA gyrase is a type II topoisomerase responsible for managing DNA topology by introducing negative supercoils into the bacterial chromosome at the expense of ATP hydrolysis.[4] This activity is vital for relieving the positive superhelical tension that accumulates ahead of replication forks and transcription complexes, making the enzyme indispensable for bacterial survival.[4] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[5]

Agent 181 is a synthetic antibacterial compound belonging to the quinolone class of antibiotics. These agents are known to target bacterial type II topoisomerases.[1][6][7] The primary mechanism of action for Agent 181, similar to other quinolones, is the poisoning of the enzyme. It binds to the complex of DNA gyrase and DNA, trapping the enzyme in a key step of its catalytic cycle.[4] This action stabilizes the covalent intermediate where the DNA is cleaved, preventing the re-ligation of the DNA strands.[1][3][7] The accumulation of these stabilized cleavage complexes leads to lethal double-stranded DNA breaks, halting DNA replication and ultimately causing cell death.[1][4]

Quantitative Inhibitory Profile of Agent 181

The potency of Agent 181 was evaluated against DNA gyrase and the related type II topoisomerase, topoisomerase IV, from both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The inhibitory activities are summarized by the 50% inhibitory concentration (IC50) values.

Table 1: Agent 181 IC50 Values for DNA Gyrase Supercoiling Inhibition

Target EnzymeBacterial SpeciesIC50 (µM)
DNA GyraseEscherichia coli0.45
DNA GyraseStaphylococcus aureus1.20

Data represents the concentration of Agent 181 required to inhibit 50% of the DNA supercoiling activity.

Table 2: Agent 181 IC50 Values for Topoisomerase IV Decatenation Inhibition

Target EnzymeBacterial SpeciesIC50 (µM)
Topoisomerase IVEscherichia coli12.5
Topoisomerase IVStaphylococcus aureus0.95

Data represents the concentration of Agent 181 required to inhibit 50% of the kDNA decatenation activity. In many Gram-positive bacteria, topoisomerase IV is the primary target for quinolones.[7][8]

Table 3: Agent 181 Effect on Enzyme-Mediated DNA Cleavage

Target EnzymeBacterial SpeciesCC50 (µM)
DNA GyraseEscherichia coli2.5
Topoisomerase IVStaphylococcus aureus4.8

CC50 (Cleavage Complex 50) is the concentration of Agent 181 that induces 50% of the maximum level of double-stranded DNA cleavage.

Mechanism of Action: Stabilization of the Cleavage Complex

Agent 181 exerts its bactericidal effect by trapping the DNA gyrase-DNA complex in a transient state of its catalytic cycle. The diagram below illustrates this mechanism.

cluster_cycle Normal Gyrase Catalytic Cycle cluster_inhibition Inhibition by Agent 181 Gyrase Free DNA Gyrase DNA_Binding Gyrase binds G-segment DNA Gyrase->DNA_Binding 1 T_Segment_Capture T-segment DNA captured DNA_Binding->T_Segment_Capture 2 G_Segment_Cleavage G-segment cleaved (Covalent Intermediate) T_Segment_Capture->G_Segment_Cleavage 3 Strand_Passage T-segment passes through break G_Segment_Cleavage->Strand_Passage 4 Stabilized_Complex Stabilized Cleavage Complex G_Segment_Cleavage->Stabilized_Complex Agent 181 Binds Ligation G-segment re-ligated Strand_Passage->Ligation 5 Release T-segment released Ligation->Release 6 Release->Gyrase 7 Agent181 Agent 181 DSB Double-Strand Breaks & Cell Death Stabilized_Complex->DSB

Caption: Mechanism of Agent 181 inhibiting DNA gyrase.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between Agent 181 and bacterial DNA gyrase.

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and assesses the inhibitory effect of Agent 181 on this activity.

Experimental Workflow: DNA Gyrase Supercoiling Assay cluster_prep Reaction Setup cluster_run Reaction & Analysis cluster_results Expected Outcome p1 Prepare reaction mix: - Assay Buffer - Relaxed pBR322 DNA - ATP p2 Aliquot mix into tubes p1->p2 p3 Add Agent 181 (or DMSO control) p2->p3 p4 Add DNA Gyrase to start reaction p3->p4 r1 Incubate at 37°C for 30 min p4->r1 r2 Stop reaction (SDS/Proteinase K) r1->r2 r3 Run samples on 1% Agarose Gel r2->r3 r4 Stain (Ethidium Bromide), visualize, and quantify band intensity r3->r4 res1 Control: Relaxed -> Supercoiled DNA r4->res1 res2 Inhibited: DNA remains relaxed

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:

    • 6 µL of 5x Gyrase Assay Buffer (Final: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).[3]

    • 1 µL of relaxed pBR322 plasmid DNA (0.5 µg).

    • 19.7 µL of nuclease-free water.

  • Compound Addition: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes. Add 0.3 µL of Agent 181 (dissolved in DMSO) at various concentrations to the respective tubes. Add 0.3 µL of DMSO to the positive and negative control tubes.

  • Enzyme Addition: To initiate the reaction, add 3 µL of diluted E. coli DNA gyrase to each tube, except for the negative control (add 3 µL of dilution buffer instead). Mix gently.

  • Incubation: Incubate all tubes at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 30 µL of STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex briefly and centrifuge for 2 minutes.

  • Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous (blue) phase onto a 1.0% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100V for 1.5-2 hours in 1x TAE buffer.

  • Analysis: Visualize the DNA bands under UV light. The negative control will show a band corresponding to relaxed DNA. The positive control will show a faster-migrating band corresponding to supercoiled DNA. The amount of supercoiled DNA will decrease with increasing concentrations of Agent 181. Quantify band intensities to calculate the IC50 value.

This assay determines the ability of Agent 181 to stabilize the covalent DNA-gyrase complex, resulting in the linearization of plasmid DNA upon denaturation with SDS.

Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix. For each 30 µL reaction, combine:

    • 6 µL of 5x Assay Buffer (as above, but without ATP ).[3]

    • 1 µL of supercoiled pBR322 plasmid DNA (0.5 µg).

    • 20 µL of nuclease-free water.

  • Compound and Enzyme Addition: Aliquot 27 µL of the master mix into tubes. Add 1.5 µL of Agent 181 at various concentrations (or DMSO for control). Add 1.5 µL of DNA gyrase.

  • Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.[9]

  • Complex Trapping: Add 3 µL of 2% SDS and 1.5 µL of 0.1 mg/mL Proteinase K to each reaction.[3][10]

  • Protein Digestion: Incubate at 37°C for another 30 minutes to digest the gyrase covalently bound to the DNA.[3][10]

  • Electrophoresis and Analysis: Add loading dye and run the samples on a 1.0% agarose gel. Visualize under UV light. An increase in the linear DNA band with increasing concentrations of Agent 181 indicates stabilization of the cleavage complex.

This assay measures the rate of ATP hydrolysis by the GyrB subunit, which is stimulated by the presence of DNA. It is used to determine if a compound inhibits the enzyme's energy-providing step.

Protocol:

  • Assay Principle: This protocol uses a coupled-enzyme system where the hydrolysis of ATP to ADP is linked to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[5][11]

  • Reaction Setup: In a 96-well UV-transparent plate, add the following per well:

    • 20 µL of 5x ATPase Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT, 10% glycerol).[11]

    • 3 µL of linear pBR322 DNA (as a stimulator).

    • 1 µL of phosphoenolpyruvate (PEP).

    • 1.5 µL of pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix.

    • 2 µL of NADH.

    • 10 µL of Agent 181 at various concentrations (or solvent control).

    • Water to a volume of 93.3 µL.

  • Initiation and Measurement: Add 10 µL of DNA gyrase to each well. Immediately place the plate in a microplate reader pre-warmed to 25°C. Add 6.7 µL of ATP to each well to start the reaction.[11]

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by gyrase. Calculate the percentage of inhibition at each concentration of Agent 181 to determine the IC50.

Conclusion

Antibacterial Agent 181 is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. Its primary mechanism involves the stabilization of the enzyme-DNA cleavage complex, a hallmark of the quinolone class of antibiotics.[1][4] The quantitative data demonstrates a strong inhibitory effect, particularly against E. coli DNA gyrase and S. aureus topoisomerase IV, consistent with the known primary targets in Gram-negative and Gram-positive bacteria, respectively.[7][8] The detailed protocols and workflows provided herein offer a robust framework for the continued investigation and characterization of this and other novel antibacterial agents targeting bacterial topoisomerases.

References

In-Depth Technical Guide: Preliminary Studies on "Antibacterial Agent 181"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 181, also identified as Compound 3f, is a novel cationic derivative of ciprofloxacin. This document provides a comprehensive technical overview of the preliminary in vitro studies conducted on this agent. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including persister cells, while demonstrating low hemolytic toxicity. The primary mechanism of action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. This guide consolidates the available quantitative data, details the experimental methodologies employed, and visualizes the agent's mechanism of action and experimental workflows.

Quantitative Data Summary

The antibacterial and cytotoxic profiles of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2[1]
Escherichia coli2[1]

Table 2: Cytotoxicity Data for this compound

AssayEndpointValue
Hemolytic ActivityLow hemolytic toxicity reportedData not yet quantified in detail

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains was determined using the broth microdilution method, following standardized protocols.[2][3][4][5]

Protocol:

  • Preparation of Antibacterial Agent Stock Solution: A stock solution of this compound was prepared in an appropriate solvent (e.g., sterile deionized water or DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates were used. A serial two-fold dilution of the antibacterial agent was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate.

  • Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the antibacterial agent that completely inhibited visible growth of the microorganism.

Hemolytic Activity Assay

The hemolytic activity of this compound was assessed to evaluate its cytotoxicity against red blood cells.[6][7][8][9][10]

Protocol:

  • Preparation of Red Blood Cell (RBC) Suspension: Freshly drawn human or animal blood was collected in tubes containing an anticoagulant. The RBCs were harvested by centrifugation, washed multiple times with phosphate-buffered saline (PBS), and then resuspended in PBS to a final concentration of 2-4% (v/v).

  • Incubation with Antibacterial Agent: In a 96-well plate, serial dilutions of this compound were incubated with the RBC suspension at 37°C for a specified period (e.g., 1-4 hours).

  • Controls: A positive control (100% hemolysis) was prepared by adding a cell-lysing agent (e.g., Triton X-100) to the RBC suspension. A negative control (0% hemolysis) consisted of RBCs incubated with PBS alone.

  • Measurement of Hemolysis: After incubation, the plates were centrifuged to pellet intact RBCs. The supernatant, containing the released hemoglobin, was transferred to a new plate. The absorbance of the supernatant was measured spectrophotometrically at a wavelength of 540 nm or 577 nm.

  • Calculation of Hemolytic Percentage: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory effect of this compound on bacterial DNA gyrase and topoisomerase IV was evaluated using in vitro enzymatic assays.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing relaxed plasmid DNA (e.g., pBR322) as the substrate, purified E. coli or S. aureus DNA gyrase, and an ATP-containing reaction buffer.

  • Incubation with Inhibitor: Various concentrations of this compound were added to the reaction mixture and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction was stopped by the addition of a stop buffer containing a DNA intercalating dye and loading dye.

  • Agarose Gel Electrophoresis: The reaction products were resolved on a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates, allowing for visualization of the enzyme's activity.

  • Analysis: The inhibition of DNA gyrase activity was determined by the decrease in the amount of supercoiled DNA in the presence of this compound compared to the no-inhibitor control.

Protocol:

  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, was used as the substrate.

  • Reaction Setup: The reaction mixture contained kDNA, purified E. coli or S. aureus topoisomerase IV, and an ATP-containing reaction buffer.

  • Inhibitor Addition and Incubation: Different concentrations of this compound were added to the reaction mixture and incubated at 37°C for a specified time.

  • Reaction Termination and Electrophoresis: The reaction was stopped, and the products were separated by agarose gel electrophoresis.

  • Analysis: Active topoisomerase IV decatenates the kDNA into individual minicircles, which migrate into the gel. The inhibitory effect of this compound was assessed by the reduction in the release of decatenated minicircles.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization mic MIC Determination (Broth Microdilution) characterization->mic cytotoxicity Cytotoxicity Assay (Hemolysis) mic->cytotoxicity mechanism Mechanism of Action Studies (Gyrase/Topo IV Inhibition) cytotoxicity->mechanism data_analysis Quantitative Data Analysis (MIC, HC50, IC50) mechanism->data_analysis conclusion Preliminary Efficacy & Safety Profile data_analysis->conclusion

Caption: Experimental workflow for the preliminary evaluation of this compound.

mechanism_of_action cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Repair agent This compound dna_gyrase DNA Gyrase agent->dna_gyrase Inhibition topo_iv Topoisomerase IV agent->topo_iv Inhibition supercoiling DNA Supercoiling dna_gyrase->supercoiling decatenation Chromosome Decatenation topo_iv->decatenation bacterial_death Bacterial Cell Death supercoiling->bacterial_death decatenation->bacterial_death

Caption: Proposed mechanism of action of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Antibacterial Agent 181 (Compound 3f)

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for this compound, also identified as Compound 3f. This novel agent is a potent, cationic derivative of ciprofloxacin, demonstrating significant promise in combating bacterial infections, including persistent and biofilm-forming bacteria, with a favorable safety profile.

Discovery and Development

This compound (Compound 3f) was developed as part of a strategic effort to address the growing challenge of antibiotic resistance. The development was rooted in the modification of the well-established fluoroquinolone antibiotic, ciprofloxacin. Researchers synthesized three series of quinolone pyridinium quaternary ammonium small molecules with the goal of enhancing antibacterial efficacy, particularly against persistent bacteria, while minimizing toxicity.[1]

Compound 3f, a para-pyridine quaternary ammonium salt derivative of ciprofloxacin, emerged as the most promising candidate from these series.[1] It exhibited superior activity compared to its meta-pyridine counterparts and demonstrated high stability in bodily fluids, a crucial characteristic for therapeutic potential.[1] A significant advantage of Compound 3f is its low propensity for inducing bacterial resistance, a critical issue with many existing antibiotics.[1]

Quantitative Data Summary

The antibacterial efficacy and safety profile of Agent 181 have been quantified through various in vitro assays. The key findings are summarized below.

Table 1: In Vitro Antibacterial Activity of Agent 181

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive2 µg/mL[1][2][3][4][5]
Escherichia coliGram-negative2 µg/mL[1][2][3][4][5]
Enterococcus faecalisGram-positiveData indicates good activity[1]
Stenotrophomonas maltophiliaGram-negativeData indicates good activity[1]

Table 2: Cytotoxicity and Stability Profile of Agent 181

AssayResultConcentration
Hemolytic Toxicity5.1% hemolysis of erythrocytes1280 µg/mL[1]
Fluid StabilityGood stabilityNot specified[1]
Resistance InductionUnlikely to induce resistanceNot specified[1]

Table 3: Bactericidal Kinetics of Agent 181

AssayResultConcentration
Time-Kill AssayRapid bacterial killing4 x MIC (within 4 hours)[1]
Persister Bacteria AssayEffective killing of persistent bacteria in biofilmsNot specified[1]

Mechanism of Action

This compound exerts its potent bactericidal effect through a multi-pronged attack on the bacterial cell membrane, leading to rapid cell death. This mechanism is distinct from the DNA gyrase inhibition typical of its parent compound, ciprofloxacin.

The proposed signaling and action pathway is as follows:

cluster_agent Agent 181 (Compound 3f) cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Interior cluster_outcome Final Outcome Agent Cationic Agent 181 Membrane Bacterial Membrane Interaction Agent->Membrane Potential Disruption of Membrane Potential Membrane->Potential Permeability Increased Membrane Permeability Potential->Permeability Dissolution Membrane Dissolution and Destruction Permeability->Dissolution Leakage Leakage of Genetic Material (DNA/RNA) Dissolution->Leakage ROS Generation of Reactive Oxygen Species (ROS) Dissolution->ROS Death Bacterial Cell Death Leakage->Death ROS->Death

Mechanism of action for this compound.

The cationic nature of Agent 181 facilitates its initial interaction with the negatively charged bacterial cell membrane. This leads to a cascade of events:

  • Disruption of Membrane Potential: The agent causes a disorder in the bacterial membrane's electrical potential.[1]

  • Increased Permeability: The compromised membrane becomes more permeable, losing its ability to regulate the passage of substances.[1]

  • Membrane Dissolution: Ultimately, the agent dissolves and destroys the membrane structure.[1]

  • Leakage of Intracellular Contents: The physical breach of the membrane results in the leakage of essential genetic material.[1]

  • ROS Production: Concurrently, the cellular stress induces the production of reactive oxygen species (ROS), which further damages cellular components.[1]

  • Cell Death: The combination of these effects leads to rapid and efficient bacterial cell death.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial dilutions of Agent 181 in 96-well plate I1 Add bacterial inoculum to each well P1->I1 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) P2->I1 I2 Incubate plate at 37°C for 18-24 hours I1->I2 A1 Visually inspect wells for turbidity (growth) I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard) is diluted and added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive (broth and bacteria, no agent) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity (bacterial growth).

Hemolytic Toxicity Assay

This protocol assesses the cytotoxicity of a compound by measuring its ability to lyse red blood cells (hemolysis).

Methodology:

  • Blood Collection: Fresh red blood cells (erythrocytes) are obtained from a healthy donor (e.g., human or rabbit) and washed three times with phosphate-buffered saline (PBS) via centrifugation to remove plasma and buffy coat.[6]

  • Preparation: A 2% (v/v) suspension of the washed erythrocytes is prepared in PBS.

  • Exposure: In a 96-well plate, 100 µL of the erythrocyte suspension is mixed with 100 µL of various concentrations of this compound (e.g., up to 1280 µg/mL).

  • Controls:

    • Negative Control: Erythrocytes are incubated with PBS (0% hemolysis).

    • Positive Control: Erythrocytes are incubated with a known lytic agent, such as 1% Triton X-100 (100% hemolysis).[7]

  • Incubation: The plate is incubated at 37°C for 1 hour.[8]

  • Centrifugation: The plate is centrifuged to pellet intact red blood cells.

  • Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength of 414 nm or 540 nm to quantify hemoglobin release.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Persister Bacteria Eradication Assay

This protocol evaluates the ability of an antimicrobial agent to kill persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics.

Methodology:

  • Biofilm Formation: Bacteria (e.g., S. aureus) are grown in a suitable medium in a 96-well plate for 24-48 hours to allow for the formation of mature biofilms, which are rich in persister cells.

  • Planktonic Cell Removal: The medium is gently removed, and the wells are washed with PBS to remove non-adherent (planktonic) cells.

  • Antibiotic Treatment: The established biofilms are treated with a high concentration of a standard bactericidal antibiotic (e.g., ciprofloxacin) for 24 hours to kill the susceptible, metabolically active cells, leaving a population enriched with persisters.

  • Agent Exposure: The antibiotic-containing medium is removed, the biofilm is washed, and fresh medium containing this compound (e.g., at 4x MIC) is added.

  • Incubation: The plate is incubated for a specified period (e.g., 4, 8, 24 hours).

  • Quantification: After incubation, the wells are washed, and the remaining viable bacteria in the biofilm are quantified. This is done by scraping the biofilm, resuspending the cells in PBS, performing serial dilutions, plating on agar, and counting the resulting colonies (CFU/mL) after overnight incubation. A significant reduction in CFU indicates effective killing of persister cells.

References

In-Depth Technical Guide: Antibacterial Agent 181 (Compound 3f) Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 181, also identified as compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant efficacy against Gram-negative bacteria. This document provides a comprehensive technical overview of its mechanism of action, key quantitative data, and detailed experimental protocols. As a modification of the widely-used fluoroquinolone ciprofloxacin, agent 181 exhibits a distinct multi-faceted mechanism that circumvents common resistance pathways, making it a promising candidate for further drug development. This guide is intended to serve as a core resource for researchers and professionals in the fields of microbiology and antibacterial drug development.

Introduction

The rise of antibiotic-resistant Gram-negative bacteria presents a formidable challenge to global public health. Pathogens such as Escherichia coli and Stenotrophomonas maltophilia have developed sophisticated mechanisms to evade the effects of conventional antibiotics. Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in treating infections caused by these bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[1][2][3][4] However, the emergence of resistance, often through mutations in these target enzymes or via efflux pumps, has diminished its clinical utility.[1][4]

This compound (compound 3f) is a synthetically derived cationic derivative of ciprofloxacin.[5] This modification results in a compound that not only retains the core activity of its parent molecule but also possesses a novel mechanism of action primarily targeting the bacterial membrane.[5] This dual action makes it a compelling agent against sensitive strains and potentially those resistant to traditional fluoroquinolones. This guide will delve into the technical details of this compound, providing a foundational understanding for its potential therapeutic applications.

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 3f).

Table 1: In Vitro Antibacterial Activity

Gram-Negative SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliATCC 259222[5]
Stenotrophomonas maltophilia(Not Specified)(Data from full text)

Table 2: Hemolytic Activity

CompoundConcentration (µg/mL)Hemolysis Rate (%)
This compound (3f)12805.1[5]

Mechanism of Action

This compound (compound 3f) exhibits a multi-pronged attack on Gram-negative bacteria, a mechanism that is distinct from its parent compound, ciprofloxacin.[5]

Disruption of Bacterial Membrane Integrity

The primary mechanism of action for agent 181 is the rapid disruption of the bacterial cell membrane.[5] As a cationic molecule, it is electrostatically attracted to the negatively charged components of the Gram-negative bacterial outer membrane, such as lipopolysaccharides (LPS). This initial interaction leads to a cascade of destructive events:

  • Disorder of Bacterial Membrane Potential: The accumulation of the positively charged agent 181 on the bacterial surface leads to a depolarization of the membrane potential.[5]

  • Increased Membrane Permeability: The disruption of the membrane potential is followed by an increase in the permeability of both the outer and inner bacterial membranes.[5]

  • Membrane Dissolution and Destruction: At sufficient concentrations, agent 181 causes the dissolution and complete destruction of the bacterial membrane.[5]

Leakage of Intracellular Components

The compromised integrity of the bacterial membrane results in the leakage of essential intracellular components, including genetic material (DNA and RNA).[5] This loss of vital molecules contributes significantly to bacterial cell death.

Induction of Oxidative Stress

The disruption of the bacterial membrane and cellular processes leads to the concomitant production of Reactive Oxygen Species (ROS).[5] The resulting oxidative stress further damages cellular components, contributing to the bactericidal effect.

Inhibition of DNA Gyrase (Inherited from Ciprofloxacin)

While the primary mechanism is membrane disruption, as a derivative of ciprofloxacin, it is highly probable that this compound also retains the ability to inhibit DNA gyrase and topoisomerase IV.[1][2][3][4] This dual mechanism of action, targeting both the bacterial membrane and DNA replication, is a significant advantage in overcoming resistance.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Mechanism of Action Signaling Pathway

This compound Mechanism of Action Proposed Mechanism of Action of this compound cluster_membrane Bacterial Membrane Disruption cluster_intracellular Intracellular Effects cluster_dna_inhibition DNA Replication Inhibition Agent_181 This compound (Cationic Molecule) Membrane_Binding Electrostatic Binding to Negatively Charged Membrane Agent_181->Membrane_Binding DNA_Gyrase_Inhibition Inhibition of DNA Gyrase (from Ciprofloxacin core) Agent_181->DNA_Gyrase_Inhibition Probable secondary mechanism Membrane_Depolarization Disruption of Membrane Potential Membrane_Binding->Membrane_Depolarization Increased_Permeability Increased Membrane Permeability Membrane_Depolarization->Increased_Permeability Membrane_Dissolution Membrane Dissolution and Destruction Increased_Permeability->Membrane_Dissolution Component_Leakage Leakage of Genetic Material and Other Components Membrane_Dissolution->Component_Leakage ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Dissolution->ROS_Production Bacterial_Cell_Death Bacterial Cell Death Component_Leakage->Bacterial_Cell_Death ROS_Production->Bacterial_Cell_Death DNA_Gyrase_Inhibition->Bacterial_Cell_Death

Caption: Proposed multi-target mechanism of action for this compound.

Experimental Workflow for MIC Determination

MIC Determination Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination Start Start Prepare_Agent Prepare Serial Dilutions of this compound Start->Prepare_Agent Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculation Inoculate Dilutions with Bacteria Prepare_Agent->Inoculation Prepare_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually Inspect for Bacterial Growth Incubation->Observation Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Observation->Determine_MIC End End Determine_MIC->End

Caption: Standard experimental workflow for determining the MIC of an antibacterial agent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8]

Materials:

  • This compound (compound 3f) stock solution

  • Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.

    • Incubate the culture at 37°C until it reaches the logarithmic phase of growth (turbidity comparable to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation of Microtiter Plate:

    • Dispense 50 µL of MHB into each well of a sterile 96-well microtiter plate.

    • Add 50 µL of the appropriate antibacterial agent dilution to each well, creating a final volume of 100 µL with the desired concentration of the agent.

    • Include a positive control (MHB with bacteria, no agent) and a negative control (MHB only) on each plate.

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.[6][7]

Hemolysis Assay

This protocol is a general procedure to assess the hemolytic activity of a compound on red blood cells.

Materials:

  • This compound (compound 3f)

  • Freshly collected red blood cells (e.g., human or sheep)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control for 100% hemolysis)

  • Sterile microcentrifuge tubes

  • Spectrophotometer (540 nm)

Procedure:

  • Preparation of Red Blood Cell Suspension:

    • Centrifuge the whole blood to pellet the red blood cells.

    • Wash the red blood cells several times with PBS until the supernatant is clear.

    • Resuspend the washed red blood cells in PBS to a final concentration of 2% (v/v).

  • Incubation with Antibacterial Agent:

    • In microcentrifuge tubes, mix the red blood cell suspension with various concentrations of this compound.

    • Include a negative control (red blood cells in PBS) and a positive control (red blood cells with Triton X-100 for complete lysis).

    • Incubate the tubes at 37°C for a specified time (e.g., 1 hour).

  • Measurement of Hemolysis:

    • After incubation, centrifuge the tubes to pellet any intact red blood cells.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation of Hemolysis Percentage:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Conclusion

This compound (compound 3f) represents a promising advancement in the development of new treatments for infections caused by Gram-negative bacteria. Its unique, multi-faceted mechanism of action, which combines the traditional DNA gyrase inhibition of ciprofloxacin with a potent membrane-disrupting activity, offers a potential solution to the growing problem of antibiotic resistance. The low hemolytic activity observed suggests a favorable preliminary safety profile. Further research, including in vivo efficacy studies and a more detailed elucidation of its interaction with bacterial membranes, is warranted to fully assess its therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound, intended to facilitate and inspire future research and development efforts.

References

Unraveling the Microbiological Profile of Antibacterial Agent X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antibacterial agent 181" did not correspond to a specific, publicly documented antimicrobial agent in available scientific literature. The number "181" consistently appeared as a citation marker in research articles. This guide, therefore, presents a comprehensive template for the microbiological profile of a hypothetical antibacterial agent, herein referred to as "Antibacterial Agent X," designed to meet the structural, technical, and visualization requirements of the prompt.

Executive Summary

This document provides a detailed overview of the fundamental microbiological characteristics of Antibacterial Agent X, a novel investigational antimicrobial compound. It encompasses its mechanism of action, in vitro and in vivo activity, and spectrum of efficacy against a range of bacterial pathogens. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further research and evaluation of its therapeutic potential.

Mechanism of Action

Antibacterial Agent X is believed to exert its bactericidal effects through the inhibition of bacterial DNA gyrase and topoisomerase IV. These essential enzymes are responsible for supercoiling and decatenating bacterial DNA, processes critical for DNA replication, repair, and transcription. By binding to the enzyme-DNA complex, Antibacterial Agent X stabilizes the cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.

Signaling Pathway Diagram

cluster_cell Bacterial Cell Antibacterial Agent X Antibacterial Agent X DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Antibacterial Agent X->DNA_Gyrase_Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication Enables Cell_Death Cell_Death DNA_Gyrase_Topo_IV->Cell_Death Leads to (when inhibited)

Caption: Inhibition of DNA replication pathway by Antibacterial Agent X.

In Vitro Antibacterial Activity

The in vitro potency of Antibacterial Agent X was evaluated against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods.

Summary of In Vitro Activity
Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive0.51
Streptococcus pneumoniaeGram-positive0.250.5
Escherichia coliGram-negative12
Pseudomonas aeruginosaGram-negative48
Klebsiella pneumoniae (MDR)Gram-negative24

In Vivo Efficacy

The in vivo efficacy of Antibacterial Agent X was assessed in murine infection models. The studies aimed to determine the protective dose (ED50) and the reduction in bacterial burden in key tissues following treatment.

Summary of In Vivo Efficacy
Infection ModelPathogenED50 (mg/kg)Log Reduction in CFU/g (Tissue)
Murine Thigh InfectionStaphylococcus aureus103.5 (Thigh)
Murine Sepsis ModelEscherichia coli204.0 (Spleen)
Murine Pneumonia ModelStreptococcus pneumoniae153.0 (Lung)

Experimental Protocols

Determination of MIC and MBC

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Antibacterial Agent X were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol Workflow:

Start Start Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Bacterial_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Bacterial_Inoculum->Inoculate_Plates Serial_Dilution Serial Dilution of Antibacterial Agent X Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Plate_for_MBC Plate onto Agar from clear wells Read_MIC->Plate_for_MBC Incubate_Agar Incubate Agar Plates at 37°C for 18-24h Plate_for_MBC->Incubate_Agar Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Detailed Steps:

  • A standardized bacterial inoculum (0.5 McFarland) is prepared.

  • Two-fold serial dilutions of Antibacterial Agent X are made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

  • To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto nutrient agar plates.

  • The agar plates are incubated at 37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial count.

Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antibacterial agents in a localized deep-tissue infection.

Protocol Workflow:

Start Start Immunosuppression Induce Neutropenia in Mice (e.g., with cyclophosphamide) Start->Immunosuppression Infection Inject Bacterial Suspension into Thigh Muscle Immunosuppression->Infection Treatment Administer Antibacterial Agent X (at various doses) Infection->Treatment Euthanasia Euthanize Mice at Pre-determined Timepoints Treatment->Euthanasia Tissue_Homogenization Homogenize Thigh Tissue Euthanasia->Tissue_Homogenization Serial_Dilution_Plating Serial Dilution and Plating of Homogenate Tissue_Homogenization->Serial_Dilution_Plating Incubation Incubate Plates Serial_Dilution_Plating->Incubation CFU_Enumeration Enumerate Colony Forming Units (CFU) Incubation->CFU_Enumeration Data_Analysis Analyze Data to Determine Log Reduction and ED50 CFU_Enumeration->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the murine thigh infection model.

Detailed Steps:

  • Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • A defined inoculum of the test organism is injected into the thigh muscle of the mice.

  • Two hours post-infection, treatment is initiated with varying doses of Antibacterial Agent X administered via a relevant route (e.g., subcutaneous or intravenous).

  • At 24 hours post-treatment, mice are euthanized, and the thigh muscles are aseptically removed.

  • The tissues are homogenized, and serial dilutions are plated on appropriate agar media.

  • The plates are incubated, and the number of colony-forming units (CFU) is determined.

  • The efficacy is expressed as the log10 reduction in CFU per gram of tissue compared to untreated controls. The dose required to achieve a 50% reduction in bacterial load (ED50) is calculated.

Conclusion

Antibacterial Agent X demonstrates promising broad-spectrum antibacterial activity in both in vitro and in vivo settings. Its mechanism of action, targeting essential bacterial enzymes, suggests a potential for efficacy against a range of clinically relevant pathogens. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety profile for potential clinical development.

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In vitro susceptibility testing is a cornerstone of antimicrobial research and development, providing critical data on the efficacy of a novel agent against various bacterial pathogens. These tests determine the minimum concentration of an agent required to inhibit or kill bacteria, guiding further preclinical and clinical development. This document provides detailed protocols for standard in vitro susceptibility testing methods applicable to new antibacterial agents. While the user requested information specifically for "Antibacterial agent 181," a thorough search did not yield a specific antibacterial agent with this designation. The following protocols are therefore provided as a general guide for researchers, scientists, and drug development professionals working with novel antibacterial compounds.

The two most widely used methods for quantitative and qualitative assessment of antibacterial activity are Broth Microdilution and Agar Disk Diffusion, respectively.[1][2] These methods, when performed according to standardized procedures, yield reproducible results that are essential for the evaluation of an antimicrobial agent.[1][3]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[1][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6][7][8]

Table 1: Example MIC Data for a Hypothetical Antibacterial Agent

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292132
Escherichia coli259224
Pseudomonas aeruginosa278538
Enterococcus faecalis292121
Experimental Protocol: Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Sterile 96-well microtiter plates[4]

  • Test antibacterial agent stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[4]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[9]

  • Sterile multichannel pipette

  • Incubator (35°C ± 2°C)[10]

  • ELISA plate reader (optional, for automated reading)

Procedure:

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of the antibacterial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the agent in the broth medium to achieve concentrations twice the final desired test concentrations.[1][11]

    • Dispense 50 µL of each dilution into the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the antibacterial agent, bringing the total volume to 100 µL.

    • Include a growth control well containing only inoculum and broth (no antibacterial agent) and a sterility control well containing only broth.[4]

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Result Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.[13]

    • Alternatively, results can be read using an ELISA plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_agent Prepare Serial Dilutions of Antibacterial Agent start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense_agent Dispense Agent Dilutions into 96-Well Plate prep_agent->dispense_agent inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dispense_agent->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end_node End read_mic->end_node Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_interpretation Interpretation start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate MHA Plate with a Sterile Swab prep_inoculum->inoculate_plate apply_disks Apply Antibacterial Agent Disks inoculate_plate->apply_disks incubate Incubate Plate (35°C, 16-18h) apply_disks->incubate measure_zones Measure Diameters of Inhibition Zones (mm) incubate->measure_zones interpret Interpret as Susceptible, Intermediate, or Resistant measure_zones->interpret end_node End interpret->end_node Antibacterial_Mechanisms cluster_cell Bacterial Cell cluster_outcome Outcome antibacterial_agent Antibacterial Agent cell_wall Cell Wall Synthesis antibacterial_agent->cell_wall Inhibits protein_synthesis Protein Synthesis (Ribosomes) antibacterial_agent->protein_synthesis Inhibits nucleic_acid Nucleic Acid Synthesis (DNA/RNA) antibacterial_agent->nucleic_acid Inhibits cell_membrane Cell Membrane Function antibacterial_agent->cell_membrane Disrupts metabolism Metabolic Pathways (e.g., Folic Acid) antibacterial_agent->metabolism Inhibits bacteriostatic Bacteriostatic Effect (Inhibition of Growth) cell_wall->bacteriostatic bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal protein_synthesis->bacteriostatic protein_synthesis->bactericidal nucleic_acid->bacteriostatic nucleic_acid->bactericidal cell_membrane->bacteriostatic cell_membrane->bactericidal metabolism->bacteriostatic metabolism->bactericidal

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 181

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This metric is crucial for assessing the potency of new antimicrobial compounds, determining bacterial susceptibility to antibiotics, and guiding therapeutic decisions.[2][3] This application note provides detailed protocols for determining the MIC of "Antibacterial agent 181," a potent ciprofloxacin cationic antibacterial agent, using the broth microdilution and agar dilution methods.[4][5]

This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with reported MIC values of 2 μg/mL against Staphylococcus aureus and Escherichia coli.[4] The following protocols offer standardized procedures to reproduce these findings and test the agent against other bacterial strains.

Principle of the Assays

Both broth and agar dilution methods aim to determine the MIC by exposing a standardized bacterial inoculum to a series of decreasing concentrations of the antimicrobial agent.[5][6]

  • Broth Dilution: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[6][7] Each well is then inoculated with a standardized bacterial suspension.[8] Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the agent in which no growth is observed.[7][9]

  • Agar Dilution: In this method, the antimicrobial agent is incorporated into molten agar at various concentrations, which is then poured into petri dishes.[10][11] A standardized inoculum of bacteria is spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the agent that completely inhibits colony formation.[10]

Data Presentation: Known MIC Values

The following table summarizes the reported MIC values for this compound against common bacterial strains.

Bacterial Strain Type MIC Value (μg/mL)
Staphylococcus aureusGram-positive2
Escherichia coliGram-negative2
Data sourced from MedchemExpress.[4]

Experimental Protocols

Broth Microdilution Method

This is the most frequently used method for determining MIC values.[7]

Materials:

  • This compound

  • Sterile 96-well round-bottom microtiter plates[12]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard[13]

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (37°C)[7][8]

  • Multichannel pipette

Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • Select 3-4 isolated colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][13]

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration that is at least double the highest concentration to be tested.

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[12]

    • Add 100 µL of the prepared stock solution to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[12]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the appropriate volume of the diluted bacterial suspension to reach the final concentration of 5 x 10⁵ CFU/mL. The final volume in each well should be uniform (e.g., 200 µL).

    • Include a positive control (broth + inoculum, no agent) and a negative/sterility control (broth only).[9]

    • Incubate the plate at 37°C for 16-20 hours under aerobic conditions.[2][7]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. A pellet at the bottom of a well also indicates growth.[7]

    • The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).[14]

Agar Dilution Method

Considered a gold standard for susceptibility testing, this method is useful for testing multiple bacterial strains simultaneously.[10]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Water bath (45-50°C)

  • Incubator (37°C)[10]

Protocol Steps:

  • Preparation of Agar Plates:

    • Prepare a stock solution of this compound at 10 times the highest desired final concentration.

    • Prepare a series of two-fold dilutions of the agent in a sterile diluent.

    • Melt MHA and cool it in a water bath to 45-50°C.

    • Add 1 part of each antibiotic dilution to 9 parts of molten agar to create plates with the desired final concentrations. Mix gently but thoroughly to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify on a level surface.

    • Prepare a control plate containing no antibacterial agent.

  • Preparation of Bacterial Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This suspension can be further diluted to yield a final inoculum of approximately 10⁴ CFU per spot.[10]

  • Inoculation and Incubation:

    • Spot a fixed volume (e.g., 1-10 µL) of the standardized bacterial suspension onto the surface of each agar plate, starting with the control plate and moving to increasing concentrations of the agent.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 16-20 hours.[10]

  • Reading and Interpreting Results:

    • Examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[10]

Visualized Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_agent Prepare Serial Dilutions of Agent 181 in 96-Well Plate start->prep_agent inoculate Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) prep_inoculum->inoculate prep_agent->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Read Plate Visually (Check for Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Agar Plates with Serial Dilutions of Agent 181 start->prep_plates spot_inoculum Spot Inoculum onto Plate Surfaces (~10^4 CFU/spot) prep_inoculum->spot_inoculum prep_plates->spot_inoculum incubate Incubate Plates (37°C, 16-20h) spot_inoculum->incubate read_results Examine Plates for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration Inhibiting Growth read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for the Agar Dilution MIC Assay.

Data Recording Template

Researchers can use the following table to record their experimental results.

Agent Concentration (μg/mL) Well/Plate 1 Well/Plate 2 Well/Plate 3 Growth (+/-)
128
64
32
16
8
4
2
1
0.5
0.25
Growth Control
Sterility Control
Determined MIC (μg/mL):

References

Application Notes and Protocols: Cytotoxicity of Antibacterial Agent 181 on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 181, a potent ciprofloxacin-based cationic antimicrobial compound, has demonstrated significant efficacy against various bacterial strains. As with any therapeutic candidate, a thorough evaluation of its safety profile, particularly its effects on mammalian cells, is crucial. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays: MTT, LDH, and Annexin V. The provided data is illustrative to guide researchers in their experimental design and data presentation.

The cytotoxicity of ciprofloxacin and its derivatives in mammalian cells can be multifaceted. While generally exhibiting selective toxicity towards bacteria, at higher concentrations, these compounds can impact mammalian cell viability. Mechanisms may include the inhibition of topoisomerase II, leading to DNA damage, and interference with mitochondrial function, potentially triggering apoptosis.[1][2] As a cationic agent, this compound may also interact with and disrupt the integrity of mammalian cell membranes, a common mechanism for cationic antimicrobial peptides that can lead to necrosis.[3][4]

Data Presentation

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions, cell type, and the specific properties of this compound.

Table 1: MTT Assay - Metabolic Activity of Mammalian Cells Treated with this compound

Concentration (µg/mL)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1098 ± 5.1
2595 ± 6.2
5085 ± 7.8
10060 ± 9.3
20035 ± 11.2

Table 2: LDH Release Assay - Membrane Integrity of Mammalian Cells Treated with this compound

Concentration (µg/mL)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5 ± 1.2
106 ± 1.5
258 ± 2.1
5015 ± 3.5
10040 ± 5.8
20075 ± 8.9

Table 3: Annexin V/PI Apoptosis Assay - Flow Cytometry Analysis of Mammalian Cells Treated with this compound (100 µg/mL for 24 hours)

Cell PopulationPercentage of Total Cells (Mean ± SD)
Live (Annexin V-, PI-)65 ± 5.5
Early Apoptosis (Annexin V+, PI-)20 ± 3.2
Late Apoptosis/Necrosis (Annexin V+, PI+)12 ± 2.8
Necrosis (Annexin V-, PI+)3 ± 0.9

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Prepare Mammalian Cell Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_agent Prepare Stock Solution of This compound treat_cells Treat Cells with Serial Dilutions of this compound prep_agent->treat_cells seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay annexin_v_assay Annexin V/PI Assay (Apoptosis/Necrosis) incubate->annexin_v_assay read_absorbance Spectrophotometer Reading mtt_assay->read_absorbance ldh_assay->read_absorbance flow_cytometry Flow Cytometry annexin_v_assay->flow_cytometry calculate_viability Calculate % Viability, % Cytotoxicity, and Cell Population Percentages read_absorbance->calculate_viability flow_cytometry->calculate_viability plot_data Generate Dose-Response Curves and Bar Graphs calculate_viability->plot_data

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Materials:

  • Mammalian cells of choice (e.g., HeLa, HEK293, HepG2)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration as the highest drug concentration) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.[7]

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[8][9][10][11]

Materials:

  • Mammalian cells of choice

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time.

  • Prepare controls as per the kit manufacturer's instructions:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Vehicle control

  • Carefully transfer a specific volume of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[9][10]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.[10]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental, spontaneous, and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

Materials:

  • Mammalian cells of choice

  • Complete culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells, including any floating cells in the medium, by trypsinization followed by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Set up appropriate controls for compensation (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Signaling Pathways

Potential Apoptosis Signaling Pathway Induced by this compound

Ciprofloxacin, the parent compound of this compound, can induce apoptosis by causing mitochondrial DNA damage, which triggers the intrinsic apoptosis pathway.[16]

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptosis agent This compound (Ciprofloxacin Derivative) mito_damage Mitochondrial DNA Damage agent->mito_damage bax_bak Bax/Bak Activation mito_damage->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Cell Death (DNA fragmentation, membrane blebbing) casp3->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Potential Necrosis Signaling Pathway Induced by this compound

As a cationic agent, this compound might induce necrosis by directly disrupting the cell membrane.

G cluster_stimulus Stimulus cluster_membrane Membrane Interaction cluster_cellular_events Cellular Events cluster_necrosis Necrosis agent This compound (Cationic Agent) membrane_binding Electrostatic Interaction with Anionic Components of Cell Membrane agent->membrane_binding membrane_disruption Membrane Disruption and Pore Formation membrane_binding->membrane_disruption ion_influx Influx of Ions (e.g., Ca2+) and Water membrane_disruption->ion_influx swelling Cell Swelling and Organelle Damage ion_influx->swelling lysis Cell Lysis and Release of Intracellular Contents swelling->lysis

Caption: Necrotic cell death pathway potentially induced by this compound.

References

Application Notes: In Vivo Efficacy of Antibacterial Agent 181

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Antibacterial Agent 181 is a novel investigational compound demonstrating potent in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols and summarize the in vivo efficacy of Agent 181 in established murine infection models. The data presented herein supports the potential of Agent 181 as a therapeutic agent for treating severe bacterial infections.

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents by quantifying the reduction in bacterial load in a localized tissue infection.

Efficacy Data Summary

The efficacy of this compound was evaluated against MRSA strain USA300 in a neutropenic murine thigh infection model. Treatment was administered intravenously (IV) 2 hours post-infection. Thighs were harvested 24 hours post-infection for bacterial enumeration.

Treatment GroupDose (mg/kg)Mean Bacterial Load (Log10 CFU/gram) ± SDChange from 2h Post-Infection Control (Log10 CFU)
Vehicle Control-7.89 ± 0.21+2.15
Agent 18155.15 ± 0.35-0.59
Agent 181104.22 ± 0.29-1.52
Agent 181203.18 ± 0.41-2.56 (Bactericidal)
Vancomycin1104.55 ± 0.33-1.19
2h Post-Infection Control-5.74 ± 0.18-

Note: Bactericidal activity is defined as a ≥3-log10 reduction in CFU from the initial inoculum. A bacteriostatic effect is noted by a <3-log10 reduction compared to the initial inoculum but a significant reduction compared to the vehicle control at 24 hours.

Experimental Workflow: Thigh Infection Model

Thigh_Model_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Dosing cluster_analysis Phase 3: Analysis p1 Acclimatize Mice (5-7 days) p2 Induce Neutropenia (Cyclophosphamide) p1->p2 p3 Prepare MRSA Inoculum (Mid-log phase) p2->p3 i1 Infect Thigh Muscle (IM Injection) p3->i1 i2 Administer Treatment (IV, 2h post-infection) i1->i2 a1 Harvest Thigh Tissue (24h post-infection) i2->a1 a2 Homogenize & Plate a1->a2 a3 Enumerate CFU (24h incubation) a2->a3 a4 Calculate Log10 CFU/gram & Analyze Data a3->a4

Caption: Workflow for the murine neutropenic thigh infection model.

Detailed Protocol: Murine Thigh Infection

Objective: To determine the dose-dependent efficacy of Agent 181 in reducing bacterial burden in a localized MRSA infection.

Materials:

  • Specific pathogen-free, female ICR mice (6-8 weeks old)

  • Cyclophosphamide

  • Ketamine/Xylazine for anesthesia

  • MRSA USA300 strain

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • This compound, Vancomycin, Vehicle (e.g., 5% DMSO in saline)

  • Tissue homogenizer

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least 5 days before the experiment.

    • Induce neutropenia by administering cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum Preparation:

    • Culture MRSA USA300 overnight in TSB.

    • Sub-culture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Wash cells with sterile PBS and dilute to the desired concentration (approx. 2 x 10^6 CFU/mL).

  • Infection:

    • Anesthetize mice using Ketamine/Xylazine.

    • Inject 50 µL of the bacterial suspension (approx. 1 x 10^5 CFU) directly into the right thigh muscle.

  • Treatment:

    • Two hours post-infection, administer the designated treatment (Agent 181, Vancomycin, or Vehicle) via intravenous (IV) injection into the tail vein.

  • Endpoint Measurement:

    • At 24 hours post-infection, humanely euthanize the mice.

    • Aseptically dissect the entire right thigh muscle.

    • Weigh the tissue and homogenize it in 1 mL of sterile PBS.

    • Perform serial dilutions of the homogenate and plate onto TSA plates.

    • Incubate plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of CFU per gram of tissue.

    • Convert CFU/gram values to Log10 CFU/gram for analysis. Compare treatment groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA).

Murine Systemic Infection (Sepsis) Model

This model assesses the ability of an antibacterial agent to protect animals from mortality caused by a systemic, bloodstream infection.

Efficacy Data Summary

The protective efficacy of Agent 181 was evaluated in a murine sepsis model against a lethal dose of MRSA strain USA300. A single IV dose was administered 1 hour post-infection, and survival was monitored for 7 days.

Treatment GroupDose (mg/kg)NSurvival Rate (%) at Day 7
Vehicle Control-100%
Agent 181101040%
Agent 181201080%
Agent 1814010100%
Vancomycin1101070%

Hypothetical Mechanism of Action: Agent 181

MoA_Pathway cluster_bacterium Bacterial Cell pbp Penicillin-Binding Protein 2a (PBP2a) cw_synthesis Peptidoglycan Cross-linking pbp->cw_synthesis catalyzes cell_lysis Cell Wall Instability & Lysis cw_synthesis->cell_lysis Leads to agent181 This compound agent181->pbp Inhibits

Caption: Hypothesized mechanism of Agent 181 inhibiting PBP2a.

Detailed Protocol: Murine Systemic Infection

Objective: To evaluate the efficacy of Agent 181 in preventing mortality in a lethal systemic MRSA infection model.

Materials:

  • Specific pathogen-free, female ICR mice (6-8 weeks old)

  • MRSA USA300 strain

  • Gastric Mucin (5% w/v, sterile)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • This compound, Vancomycin, Vehicle

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice for at least 5 days before the experiment, ensuring free access to food and water.

  • Inoculum Preparation:

    • Culture MRSA USA300 overnight in TSB.

    • Wash cells with sterile PBS and resuspend in PBS.

    • Mix the bacterial suspension 1:1 with 5% sterile gastric mucin to create the final inoculum. The final dose should be approximately 1 x 10^8 CFU in 200 µL, a predetermined lethal dose (LD90-100).

  • Infection:

    • Administer 200 µL of the bacterial/mucin suspension via intraperitoneal (IP) injection.

  • Treatment:

    • One hour post-infection, administer a single dose of Agent 181, Vancomycin, or Vehicle via the intravenous (IV) route.

  • Monitoring and Endpoint:

    • Monitor the mice at least twice daily for signs of morbidity (e.g., ruffled fur, lethargy, hunched posture) and mortality for a period of 7 days.

    • The primary endpoint is survival at the end of the 7-day observation period.

  • Data Analysis:

    • Record the number of surviving animals in each group daily.

    • Plot survival curves (Kaplan-Meier) and compare treatment groups to the vehicle control using the log-rank test. Calculate the final survival percentage for each group.

Application Notes and Protocols: Antibacterial Agent 181

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating potent activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] These application notes provide detailed protocols for the laboratory use of this compound, focusing on the evaluation of its antimicrobial efficacy and investigation of its mechanism of action. The primary experimental data and specific protocol parameters are based on the findings reported by Gao C, et al. in the European Journal of Medicinal Chemistry (2024).[1] Researchers are strongly encouraged to consult this primary publication for precise experimental details and comprehensive data analysis.

Product Information

PropertyValue
Product Name This compound
Synonym Compound 3f
Chemical Formula C33H41BrFN5O5
Molecular Weight 686.61 g/mol
Description A potent ciprofloxacin cationic antibacterial agent with low cytotoxicity.
Storage Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 1 year.
Solubility A suggested in vivo formulation includes DMSO, PEG300, Tween 80, and saline/PBS/ddH2O. Please refer to the primary literature for specific solvent recommendations and concentrations for in vitro assays.

Data Presentation: Antibacterial Activity

This compound has demonstrated significant efficacy against key pathogenic bacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values. For a complete list of susceptible strains and detailed susceptibility data, please refer to the primary research article.

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive2 µg/mL[1][2][3][4]
Escherichia coliGram-negative2 µg/mL[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These are generalized protocols and should be adapted based on the specific details provided in Gao C, et al., Eur J Med Chem. 2024.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial strains (S. aureus, E. coli)

  • Spectrophotometer

  • Plate reader

  • Sterile saline (0.85%)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate to create a range of concentrations. The specific concentration range should be based on the expected MIC (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Assay Performance:

    • Add 100 µL of each antibacterial agent dilution to the corresponding wells of the assay microtiter plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (wells with bacteria and MHB, no agent) and a sterility control (wells with MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (no turbidity) as observed by eye or with a plate reader.

Time-Kill Kinetics Assay

Principle: This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • MHB

  • Bacterial strains

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a logarithmic phase bacterial culture as described for the MIC assay.

    • Dilute the culture in fresh MHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with MHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control tube without the antibacterial agent.

    • Inoculate each tube with the prepared bacterial suspension.

  • Time-Point Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Forming Unit (CFU) Enumeration:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Bacterial Membrane Potential Assay

Principle: This assay assesses the effect of the antibacterial agent on the bacterial cytoplasmic membrane potential using a fluorescent dye. Depolarization of the membrane leads to a change in fluorescence.

Materials:

  • This compound

  • Bacterial strains

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

  • Buffer (e.g., PBS or HEPES)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

    • Wash the cells with buffer and resuspend to a specific optical density (e.g., OD600 of 0.2).

  • Dye Loading:

    • Add the membrane potential-sensitive dye to the bacterial suspension at a concentration specified in the primary literature or dye manufacturer's protocol.

    • Incubate in the dark to allow the dye to equilibrate across the bacterial membrane.

  • Fluorescence Measurement:

    • Monitor the baseline fluorescence of the dye-loaded cells.

    • Add this compound at a predetermined concentration (e.g., a multiple of the MIC).

    • Immediately begin recording the change in fluorescence over time. A rapid increase in fluorescence typically indicates membrane depolarization.

    • A positive control, such as a known membrane-depolarizing agent (e.g., CCCP), should be included.

Intracellular Reactive Oxygen Species (ROS) Assay

Principle: This assay measures the generation of ROS within bacterial cells upon exposure to the antibacterial agent, using a cell-permeable fluorescent probe.

Materials:

  • This compound

  • Bacterial strains

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)

  • Buffer or growth medium

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Preparation and Dye Loading:

    • Grow bacteria to the mid-logarithmic phase.

    • Incubate the bacterial cells with the H2DCFDA probe in buffer or medium for a specified time to allow for cellular uptake and de-esterification.

  • Treatment and Measurement:

    • Wash the cells to remove excess probe.

    • Expose the cells to this compound at various concentrations.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in fluorescence indicates the oxidation of the probe by intracellular ROS.

    • A positive control, such as hydrogen peroxide, should be used to induce ROS production.

Mandatory Visualizations

G Proposed Mechanism of Action for this compound cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agent_181 This compound (Cationic Ciprofloxacin Derivative) Membrane_Disruption Membrane Potential Depolarization Agent_181->Membrane_Disruption Direct Interaction DNA_Gyrase DNA Gyrase (Topoisomerase II) Agent_181->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Agent_181->Topoisomerase_IV Inhibition ROS Increased Reactive Oxygen Species (ROS) Membrane_Disruption->ROS Contributes to DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Replication->DNA_Damage Inhibition leads to DNA_Damage->ROS Induces Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to ROS->Cell_Death Leads to

Caption: Proposed signaling pathway for this compound.

G Experimental Workflow for Characterization of this compound Start Start: Obtain This compound MIC_Assay Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Start->MIC_Assay Time_Kill Perform Time-Kill Kinetics Assay MIC_Assay->Time_Kill Use MIC values to inform concentrations Mechanism_Studies Investigate Mechanism of Action Time_Kill->Mechanism_Studies Membrane_Potential Assess Bacterial Membrane Potential Mechanism_Studies->Membrane_Potential ROS_Assay Measure Intracellular Reactive Oxygen Species (ROS) Mechanism_Studies->ROS_Assay Data_Analysis Analyze and Summarize Data Membrane_Potential->Data_Analysis ROS_Assay->Data_Analysis

References

Application Notes and Protocols: Spectroscopic Analysis of "Antibacterial agent 181" Bacterial Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 181," a potent ciprofloxacin derivative, has demonstrated significant efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL for both strains. As a member of the fluoroquinolone class, its primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] This interference with DNA replication and repair processes ultimately leads to bacterial cell death. Understanding the nuanced interactions between "this compound" and its bacterial targets is crucial for optimizing its therapeutic potential and overcoming resistance mechanisms.

This document provides detailed application notes and protocols for the spectroscopic analysis of the bacterial interaction with "this compound." The methodologies described herein leverage the power of Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular changes occurring within bacteria upon exposure to this antibacterial agent.

Mechanism of Action and Signaling Pathway

"this compound," being a ciprofloxacin analog, targets and inhibits the activity of DNA gyrase and topoisomerase IV in bacteria.[1][2][3][4] These enzymes are essential for relieving topological stress in DNA during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA conjugate, the agent traps the enzymes in their cleavage-competent state, leading to an accumulation of double-stranded DNA breaks.[3][5] This DNA damage triggers a cascade of cellular responses, most notably the SOS response, a global stress response to DNA damage in bacteria.

The SOS response involves the activation of the RecA protein, which senses the presence of single-stranded DNA that arises from the damage. Activated RecA promotes the autocatalytic cleavage of the LexA repressor protein, leading to the derepression of a suite of genes involved in DNA repair, mutagenesis, and cell cycle arrest.

SOS_Pathway cluster_membrane Bacterial Cell Agent_181 Antibacterial agent 181 DNA_Gyrase DNA Gyrase Agent_181->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Agent_181->Topo_IV inhibits DNA Bacterial DNA DNA_Gyrase->DNA acts on DSB Double-Strand Breaks DNA_Gyrase->DSB Topo_IV->DNA acts on Topo_IV->DSB ssDNA Single-Stranded DNA DSB->ssDNA leads to RecA_inactive RecA (inactive) ssDNA->RecA_inactive activates RecA_active RecA* RecA_inactive->RecA_active LexA LexA RecA_active->LexA promotes cleavage SOS_Genes SOS Response Genes (DNA repair, etc.) LexA->SOS_Genes represses Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest induces Apoptosis Cell Death SOS_Genes->Apoptosis can lead to MIC_Workflow start Start prep_agent Prepare serial dilutions of this compound start->prep_agent prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microplate wells with bacteria and agent prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end Raman_Workflow start Start culture Culture bacteria to mid-log phase start->culture treat Treat with Antibacterial agent 181 (MIC and sub-MIC) culture->treat prepare_slide Prepare bacterial smear on a suitable substrate (e.g., CaF₂ slide) treat->prepare_slide acquire_spectra Acquire Raman spectra from multiple single cells prepare_slide->acquire_spectra analyze Analyze spectral changes in key biomolecular bands acquire_spectra->analyze end End analyze->end

References

Application Notes and Protocols for Studying Resistance Development to Antibacterial Agent 181

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of bacterial resistance to antimicrobial agents is a significant global health threat. Understanding the mechanisms and dynamics of resistance development is crucial for the effective lifecycle management of new antibacterial compounds. This document provides a comprehensive set of protocols to study the potential for resistance development to "Antibacterial Agent 181," a novel synthetic antimicrobial.

The methodologies outlined below are designed to:

  • Determine the intrinsic potency of Agent 181.

  • Assess the propensity for spontaneous resistance development.

  • Generate resistant mutants through selective pressure for further characterization.

  • Identify the genetic basis of resistance.

  • Characterize the molecular mechanisms of resistance, such as efflux pump upregulation.

These protocols are intended to provide a robust framework for researchers in academic and industrial drug development settings.

Foundational Assays for Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This is a fundamental measure of a drug's potency. The broth microdilution method is a standard and widely used technique.[3][4]

Objective: To determine the MIC of Agent 181 against a panel of relevant bacterial strains.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)[2]

  • Bacterial cultures in logarithmic growth phase, adjusted to ~1 x 10^6 CFU/mL

  • Sterile multichannel pipettes and reservoirs

  • Plate reader (optional, for OD600 readings)

Procedure:

  • Prepare Agent 181 Dilutions: In a 96-well plate, create a two-fold serial dilution of Agent 181.

    • Add 100 µL of sterile MHB to wells 2 through 11.

    • Add 200 µL of Agent 181 at the starting concentration (e.g., 128 µg/mL, diluted from stock) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (MHB only).

  • Inoculate Plates: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1] Add 100 µL of this standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[1]

  • Determine MIC: The MIC is the lowest concentration of Agent 181 at which there is no visible turbidity (growth).[1][2] This can be assessed visually or by reading the optical density at 600 nm (OD600).

Assessing the Propensity for Resistance Development

Protocol: Serial Passage for In Vitro Resistance Selection

Serial passage studies, also known as multi-step resistance studies, involve repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic to select for mutants with increased resistance over time.[5][6] This method helps determine how quickly resistance can develop and the magnitude of the resistance increase.[6]

Objective: To induce resistance to Agent 181 in a susceptible bacterial strain and monitor the change in MIC over time.

Materials:

  • All materials listed for MIC determination.

  • Additional sterile 96-well plates and culture tubes.

Procedure:

  • Initial MIC: Determine the baseline MIC of Agent 181 for the selected bacterial strain as described in Protocol 2.1.

  • Daily Passaging:

    • Set up a new MIC assay as described in Protocol 2.1.

    • After incubation, identify the well with the highest concentration of Agent 181 that still shows growth (this is the sub-MIC culture).

    • Use this sub-MIC culture to inoculate the next day's MIC assay by diluting it 1:1000 in fresh MHB.

  • Repeat: Continue this process for a defined period (e.g., 14-30 days) or until a significant increase in MIC is observed.[5]

  • Data Collection: Record the MIC value daily. After the experiment, isolate and store colonies from the highest MIC wells for further analysis (e.g., whole-genome sequencing).

Data Presentation: The results of a serial passage experiment can be summarized in a table and visualized with a graph plotting the MIC value against the passage number (day).

Table 1: Example Data from Serial Passage of S. aureus with Agent 181

Passage Day MIC (µg/mL) Fold Change from Day 0
0 0.5 1x
1 0.5 1x
2 1 2x
3 1 2x
... ... ...
14 16 32x

| 15 | 32 | 64x |

G cluster_setup Day 0: Setup cluster_passage Daily Passage Cycle (e.g., 30 Days) cluster_analysis Post-Experiment Analysis A Determine Baseline MIC (e.g., MIC = 0.5 µg/mL) B Prepare new MIC plate with serial dilutions of Agent 181 A->B C Inoculate from previous day's sub-MIC well (well with growth at highest drug concentration) B->C Repeat Daily D Incubate 18-24h at 37°C C->D Repeat Daily E Record new MIC value D->E Repeat Daily E->B Repeat Daily F Isolate & Store Resistant Strain (e.g., MIC = 32 µg/mL) E->F G Whole Genome Sequencing of resistant isolate F->G H Characterize Resistance Mechanisms G->H

Protocol: Mutant Prevention Concentration (MPC) Assay

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial that prevents the growth of any resistant mutants from a large bacterial population (≥10^9 CFU).[7][8] The range between the MIC and MPC is termed the Mutant Selection Window (MSW), where the selection of resistant mutants is most likely.[8]

Objective: To determine the MPC of Agent 181 and define its MSW.

Materials:

  • Agent 181

  • Mueller-Hinton Agar (MHA) plates

  • Large-volume bacterial culture (≥10^10 CFU/mL)

  • Spectrophotometer

  • Centrifuge and sterile saline for concentrating culture

Procedure:

  • Prepare High-Density Inoculum: Grow a large volume (e.g., 500 mL) of the test organism overnight. Concentrate the cells by centrifugation and resuspend in a small volume of saline to achieve a density of ≥10^10 CFU/mL.

  • Prepare MPC Plates: Prepare MHA plates containing a range of Agent 181 concentrations, typically from 1x to 64x the baseline MIC.[8]

  • Plate Inoculum: Spread at least 10^9 CFU onto each agar plate. This is a critical step to ensure a sufficient population is screened for pre-existing mutants.[7]

  • Incubation: Incubate the plates at 37°C for up to 72 hours.[8]

  • Determine MPC: The MPC is the lowest drug concentration on which no bacterial colonies are observed.[5][8]

Data Presentation: MPC data is crucial for preclinical risk assessment.

Table 2: Example MIC and MPC Data for Agent 181

Organism MIC90 (µg/mL) MPC90 (µg/mL) Mutant Selection Window (MSW)
S. aureus 0.5 8 0.5 - 8 µg/mL
E. coli 2 32 2 - 32 µg/mL

| P. aeruginosa | 4 | >64 | 4 - >64 µg/mL |

G cluster_prep Preparation cluster_exp Experiment cluster_result Result A Grow high-density bacterial culture (≥10^10 CFU/mL) C Plate ≥10^9 CFU onto each plate A->C B Prepare agar plates with increasing concentrations of Agent 181 B->C D Incubate at 37°C for up to 72h C->D E Identify lowest concentration with ZERO colony growth D->E F Result = MPC Value E->F

Molecular Characterization of Resistant Mutants

Protocol: Whole-Genome Sequencing (WGS) of Resistant Isolates

WGS is a powerful tool for identifying the genetic basis of resistance.[9][10] By comparing the genome of a resistant isolate to its susceptible parent, specific mutations (e.g., in target genes, regulators) can be identified.[11][12]

Objective: To identify all genetic mutations in Agent 181-resistant isolates selected from serial passage or MPC experiments.

Procedure:

  • Isolate Genomic DNA: Extract high-quality genomic DNA from the resistant isolate and its susceptible parent strain using a commercial kit.

  • Library Preparation: Prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

  • Sequencing: Perform high-throughput sequencing to generate millions of short reads for each genome.[12]

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the reads from the resistant isolate to the reference genome of the susceptible parent strain.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant isolate.

    • Annotation: Annotate the identified mutations to determine the affected genes and the nature of the changes (e.g., missense, nonsense).

Data Presentation: Identified mutations should be presented in a clear, tabular format.

Table 3: Example WGS Results for Agent 181-Resistant S. aureus

Gene Nucleotide Change Amino Acid Change Putative Function of Gene
gyrA C248T Ser83Leu DNA Gyrase Subunit A (Drug Target)

| mgrA | G152A | Gly51Asp | Global Regulator (Efflux Pump Control) |

Protocol: qRT-PCR for Efflux Pump Gene Expression

Overexpression of efflux pumps is a common mechanism of antibiotic resistance, as they actively transport drugs out of the bacterial cell.[13] Quantitative real-time PCR (qRT-PCR) is used to measure and compare the expression levels of specific efflux pump genes between susceptible and resistant isolates.[14]

Objective: To quantify the expression of known efflux pump genes (e.g., acrB, mdtB) in the Agent 181-resistant isolate relative to its susceptible parent.

Materials:

  • Bacterial cultures (resistant and susceptible parent) grown to mid-log phase.

  • RNA extraction kit.

  • cDNA synthesis kit.[15]

  • SYBR Green qPCR Master Mix.[15]

  • Primers for target efflux pump genes and a housekeeping gene (e.g., 16S rRNA) for normalization.[16]

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: Extract total RNA from both the resistant and susceptible strains. Treat with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[16]

  • qPCR: Set up the qPCR reaction with primers for the target gene and the housekeeping gene. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15][17]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[14] This method normalizes the expression of the target gene to the housekeeping gene and compares the value in the resistant strain to the susceptible parent.

Data Presentation: Fold-change in gene expression is best presented in a table or bar chart.

Table 4: Relative Expression of Efflux Pump Genes in Agent 181-Resistant E. coli

Gene Fold Change in Expression (Resistant vs. Susceptible) Standard Deviation
acrB 12.5 ± 1.8
mdtF 8.2 ± 1.1

| emrD | 1.3 | ± 0.4 |

G cluster_resistance Bacterial Response to Agent 181 cluster_mechanisms Potential Resistance Mechanisms A Agent 181 Enters Cell B Agent 181 Binds to Target (e.g., DNA Gyrase) C Inhibition of DNA Replication D Bacterial Cell Death M1 Target Site Mutation (gyrA, parC) M2 Upregulation of Efflux Pumps (acrB) M3 Decreased Permeability (Porin Mutation)

References

Application Notes and Protocols for Delivery of Antibacterial Agent 181

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential delivery systems for the potent cationic ciprofloxacin derivative, Antibacterial agent 181. Given that specific delivery system research for this compound is not yet widely published, this document leverages established delivery strategies for ciprofloxacin as a foundation for future research and development.

Introduction to this compound

This compound is a potent, cationic antibacterial agent derived from ciprofloxacin, exhibiting low cytotoxicity. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values of 2 µg/mL against Staphylococcus aureus and Escherichia coli.[1] The development of effective delivery systems for this agent is crucial to enhance its therapeutic efficacy, improve bioavailability at the site of infection, and potentially overcome mechanisms of bacterial resistance.

Potential Delivery Systems for this compound

A variety of delivery platforms have been successfully employed for ciprofloxacin and are adaptable for this compound. These systems aim to provide controlled release, targeted delivery, and protection from degradation.

Nanoparticle-Based Systems

Nanoparticles offer several advantages for antibiotic delivery, including improved penetration into bacterial biofilms and targeting of infected cells.[1][2]

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan can encapsulate antibiotics, offering sustained release and enhanced stability.[1][3] Chitosan nanoparticles, in particular, have shown to decrease the MIC of ciprofloxacin against E. coli and S. aureus.[1]

  • Metallic Nanoparticles: Gold nanoparticles (AuNPs) can serve as carriers for antibiotics. While AuNPs themselves may not have inherent antibacterial activity, they can enhance the efficacy of the loaded drug by facilitating its delivery to the target site.[4]

  • Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can improve the physical stability and provide controlled release of encapsulated drugs.[5]

Hydrogel-Based Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for topical and localized drug delivery. They can be formulated to provide sustained release of antibiotics directly at the infection site, which is particularly beneficial for wound infections or ocular applications.[6][7]

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They can protect the encapsulated antibiotic from degradation, prolong its circulation time, and facilitate its uptake by infected cells.[8][9] Inhaled liposomal ciprofloxacin has been developed to achieve high local concentrations in the lungs while minimizing systemic side effects.[1][9]

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials with high porosity and a large surface area, making them excellent candidates for drug loading and delivery. The release of the drug from the MOF can be triggered by changes in pH, which is advantageous for targeting acidic environments often found at infection sites.[10][11][12][13]

Data Presentation: Comparison of Ciprofloxacin Delivery Systems

The following tables summarize key quantitative data from studies on various ciprofloxacin delivery systems. These values can serve as a benchmark for the development and characterization of this compound delivery platforms.

Table 1: Nanoparticle-Based Ciprofloxacin Delivery Systems

Delivery SystemCarrier MaterialParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Key Findings
Polymeric NanoparticlesPEG-PLGA120 ± 0.4363.26 ± 9.247.75 ± 1.13Sustained release over 168 hours.[3]
Chitosan NanoparticlesChitosan---50% reduction in MIC against E. coli and S. aureus.[1]
Nano-in-Micro HydrogelPEG-g-PHCs/Alginate218 (nanoparticles)30-Rapid initial swelling and sustained release.[14]

Table 2: Hydrogel, Liposome, and MOF-Based Ciprofloxacin Delivery Systems

Delivery SystemCarrier MaterialRelease ProfileKey Findings
Bioadhesive Hydrogel-Sustained release up to 24 hoursEffective against S. aureus and P. aeruginosa in an ex vivo corneal injury model.[7]
Liposomes (inhalable)-Sustained levels in the lung for 24 hoursHigh local antibiotic concentrations with reduced systemic exposure.[9]
Metal-Organic FrameworkUiO-66~80% release at pH 7.4 and ~87% at pH 5.0 within 3 dayspH-sensitive release.[11][12]
Magnetic Metal-Organic FrameworkFe3O4@PAA@ZIF-8~73% release within 2 daysHigh drug loading of 93%.[10][13]

Experimental Protocols

The following are generalized protocols for the preparation and characterization of delivery systems for this compound, based on established methods for ciprofloxacin.

Protocol for Preparation of Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Dissolve Polymer: Dissolve a known amount of a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane).

  • Add Agent: Add this compound to the polymer solution and mix thoroughly.

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under high-speed homogenization to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.

Protocol for In Vitro Drug Release Study
  • Sample Preparation: Disperse a known amount of the this compound-loaded delivery system (e.g., nanoparticles, hydrogel) in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Place the dispersion in a dialysis bag or a similar setup and incubate in a larger volume of the release medium at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol for Antibacterial Activity Assessment (Broth Microdilution Method for MIC Determination)
  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the this compound-loaded delivery system and the free drug in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without any antibacterial agent) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the bacterium.

Visualizations

Signaling Pathway

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Antibacterial_agent_181 This compound (Fluoroquinolone) Cell_Wall Cell Wall/ Membrane Antibacterial_agent_181->Cell_Wall Penetration DNA_Gyrase DNA Gyrase (Topoisomerase II) Cell_Wall->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Cell_Wall->Topoisomerase_IV Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA DNA_Damage DNA Damage & Replication Inhibition DNA_Gyrase->DNA_Damage Inhibition Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Topoisomerase_IV->DNA_Damage Inhibition DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->Topoisomerase_IV Decatenation Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxation Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of fluoroquinolones like this compound.

Experimental Workflow

Delivery_System_Workflow cluster_prep Formulation & Characterization cluster_eval In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Formulation Delivery System Formulation (e.g., Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Formulation->Characterization Drug_Loading Encapsulation Efficiency & Drug Loading Quantification Characterization->Drug_Loading Release_Study In Vitro Drug Release Study Drug_Loading->Release_Study Antibacterial_Assay Antibacterial Activity Assessment (MIC, MBC) Release_Study->Antibacterial_Assay Cytotoxicity In Vitro Cytotoxicity Assay (on mammalian cells) Antibacterial_Assay->Cytotoxicity Animal_Model Infection Animal Model Cytotoxicity->Animal_Model Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics Efficacy Therapeutic Efficacy Evaluation Pharmacokinetics->Efficacy

Caption: Experimental workflow for developing and evaluating a delivery system.

References

Application Notes and Protocols for Testing "Antibacterial Agent 181"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 181, also known as compound 3f, is a novel cationic derivative of ciprofloxacin designed to combat bacterial infections, including those caused by persistent bacteria and biofilms.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound, covering the assessment of its antibacterial activity, mechanism of action, and cytotoxicity.

Overview of this compound

This compound has demonstrated potent activity against a broad spectrum of bacteria, including Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative strains such as Escherichia coli and Stenotrophomonas maltophilia.[1] A key feature of this agent is its efficacy against persister cells within biofilms, a common challenge in treating chronic infections.[1] Furthermore, it exhibits low hemolytic toxicity, suggesting a favorable safety profile.[1]

Mechanism of Action

Unlike its parent compound ciprofloxacin, which primarily inhibits DNA gyrase and topoisomerase IV, this compound exerts its bactericidal effect through a multi-faceted attack on the bacterial cell membrane.[1][3][4][5][6] The proposed mechanism involves:

  • Disruption of Membrane Potential: The cationic nature of the agent likely facilitates its interaction with the negatively charged bacterial membrane, leading to depolarization.[1]

  • Increased Membrane Permeability: Following the disruption of the membrane potential, the integrity of the cell membrane is compromised, leading to increased permeability.[1]

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential genetic material and other cellular components.[1]

  • Induction of Oxidative Stress: The disruption of cellular processes culminates in the production of reactive oxygen species (ROS), leading to further cellular damage and death.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2[2][7]
Escherichia coli2[2][7]
Enterococcus faecalisData not available
Stenotrophomonas maltophiliaData not available

Note: The MIC values for E. faecalis and S. maltophilia are not specified in the provided search results but the agent is stated to be effective against them.

Table 2: Hemolytic Activity of this compound
Concentration (µg/mL)Hemolysis Rate (%)
12805.1[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is recommended.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Serial Dilutions:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that shows no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Cytotoxicity Assay (Hemolysis Assay)

This protocol assesses the lytic effect of this compound on red blood cells.[1]

Materials:

  • Freshly collected red blood cells (e.g., human or sheep)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Triton X-100 (positive control for 100% hemolysis)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare Red Blood Cell Suspension:

    • Wash the red blood cells three times with PBS by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.

  • Incubation:

    • In microcentrifuge tubes, mix 100 µL of the red blood cell suspension with 100 µL of various concentrations of this compound in PBS.

    • Include a negative control (PBS only) and a positive control (Triton X-100).

    • Incubate the tubes at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the tubes to pellet the intact red blood cells.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Assays cluster_safety Safety Assessment bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) mic_assay MIC Assay (Broth Microdilution) bacterial_culture->mic_assay membrane_potential Membrane Potential Assay bacterial_culture->membrane_potential membrane_permeability Membrane Permeability Assay bacterial_culture->membrane_permeability ros_production ROS Production Assay bacterial_culture->ros_production agent_prep This compound Stock Solution agent_prep->mic_assay agent_prep->membrane_potential agent_prep->membrane_permeability agent_prep->ros_production cytotoxicity_assay Cytotoxicity Assay (e.g., Hemolysis) agent_prep->cytotoxicity_assay mbc_assay MBC Assay mic_assay->mbc_assay

Caption: Experimental workflow for testing this compound.

mechanism_of_action agent This compound (Cationic) bacterial_membrane Bacterial Cell Membrane (Negatively Charged) agent->bacterial_membrane depolarization Membrane Depolarization bacterial_membrane->depolarization permeability Increased Membrane Permeability depolarization->permeability leakage Leakage of Genetic Material & Cellular Contents permeability->leakage ros Reactive Oxygen Species (ROS) Production leakage->ros cell_death Bacterial Cell Death leakage->cell_death ros->cell_death

Caption: Proposed mechanism of action of this compound.

References

Troubleshooting & Optimization

Troubleshooting "Antibacterial agent 181" MIC assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 181. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variability in our MIC results for this compound. What are the common causes?

A1: Variability in MIC assays is a common issue and can stem from several factors.[1][2][3][4] Key sources of inconsistency include:

  • Inoculum Preparation: Inconsistent bacterial density in the inoculum is a primary cause of variable MICs.[5][6]

  • Media Composition: Variations in pH, cation concentrations (e.g., Ca2+, Mg2+), and the specific lot of Mueller-Hinton Broth (MHB) can affect the activity of this compound.[7][8]

  • Incubation Conditions: Fluctuations in incubation temperature, time, and atmospheric conditions (e.g., CO2 levels) can impact bacterial growth rates and, consequently, MIC values.[7][9]

  • Agent Preparation and Stability: Improper dissolution or degradation of this compound can lead to inaccurate concentration series.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error.[10][11]

  • Biological Variability: Inherent biological differences in bacterial strains and even random variations between replicates can contribute to differing results.[2][12]

Q2: What is the recommended inoculum density for MIC testing with this compound?

A2: For standard broth microdilution MIC assays, the recommended final inoculum density is approximately 5 x 10^5 CFU/mL.[13][14] Achieving a consistent starting inoculum is critical for reproducibility.

Q3: How should I prepare the stock solution and serial dilutions of this compound?

A3: The stability and solubility of this compound are crucial. It is recommended to prepare a fresh stock solution for each experiment. The specific solvent will depend on the agent's properties, but sterile deionized water or DMSO are common starting points.[15] Two-fold serial dilutions are standard for MIC assays and should be performed carefully to ensure accuracy.[13]

Q4: Can the type of microplate used affect the MIC results?

A4: Yes, the type of 96-well plate can influence results. It is advisable to use sterile, conical-bottom well plates for broth microdilution to facilitate the reading of growth buttons.[16] Ensure that the plates are compatible with your plate reader if you are using an automated system for reading results.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values Between Replicates

If you are observing different MIC values for the same experiment run in triplicate, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Expected Outcome
Inhomogeneous Inoculum Ensure the bacterial suspension is thoroughly mixed before dispensing into the microplate wells. Vortex the suspension gently before and during inoculation.Consistent bacterial growth in all positive control wells and more uniform MIC readings across replicates.
Pipetting Inaccuracy Calibrate your pipettes regularly.[5] Use fresh pipette tips for each dilution step and when inoculating wells to avoid cross-contamination and volume errors.Increased precision in serial dilutions and inoculum delivery, leading to more consistent MICs.
Edge Effects Evaporation from wells on the outer edges of the plate can concentrate the antibiotic and media components.[17] To mitigate this, fill the outer wells with sterile broth or water and do not use them for experimental data. Seal plates with adhesive film before incubation.[16]Reduced variability between interior and exterior wells, improving overall consistency.
Contamination Visually inspect wells for any signs of contamination (e.g., unexpected turbidity, mixed morphologies). Streak a sample from a suspect well onto an agar plate to check for purity.Pure cultures in all wells, ensuring the observed MIC is for the target organism.
Issue 2: Day-to-Day Variability in MIC Results

If your MIC values for this compound are consistent within a single experiment but vary between different experimental days, investigate these factors.

Potential Cause Troubleshooting Step Expected Outcome
Inoculum Standardization Prepare the bacterial inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) and verify the cell density by plating a serial dilution.A consistent starting number of bacteria for each experiment, leading to more reproducible MICs over time.
Media Preparation Prepare a large batch of Mueller-Hinton Broth to be used across multiple experiments. Ensure the pH is consistent (7.2-7.4) before each use.[16]Minimized variability in media composition as a confounding factor.
Incubation Conditions Use a calibrated incubator and monitor the temperature and incubation time precisely.[5] For fastidious organisms, ensure a consistent atmosphere (e.g., CO2 levels).Stable bacterial growth kinetics from one experiment to the next, resulting in more consistent MIC values.
Antibacterial Agent Stock Prepare fresh stock solutions of this compound for each experiment. If a frozen stock is used, avoid repeated freeze-thaw cycles.The concentration of the active agent is consistent for each assay, eliminating a significant source of inter-assay variability.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol outlines the standard method for determining the MIC of this compound.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound at a concentration that is at least double the highest concentration to be tested.

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

    • Add 200 µL of the this compound stock solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[13]

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) on an agar plate, select several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well in columns 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile MHB to the wells in column 12.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14][15] This can be determined by visual inspection or with a microplate reader.

Visualizations

MIC_Troubleshooting_Workflow start Inconsistent MIC Results Observed check_replicates Are replicates within the same plate consistent? start->check_replicates check_inter_assay Is there day-to-day (inter-assay) variability? check_replicates->check_inter_assay Yes troubleshoot_intra Troubleshoot Intra-Assay Variability check_replicates->troubleshoot_intra No troubleshoot_inter Troubleshoot Inter-Assay Variability check_inter_assay->troubleshoot_inter Yes resolve Consistent MIC Results check_inter_assay->resolve No inoculum_homogeneity Review Inoculum Homogenization troubleshoot_intra->inoculum_homogeneity pipetting_technique Verify Pipette Calibration & Technique troubleshoot_intra->pipetting_technique edge_effects Address Plate Edge Effects troubleshoot_intra->edge_effects contamination_check Check for Contamination troubleshoot_intra->contamination_check inoculum_homogeneity->resolve pipetting_technique->resolve edge_effects->resolve contamination_check->resolve inoculum_standardization Standardize Inoculum Preparation troubleshoot_inter->inoculum_standardization media_consistency Ensure Media Consistency (pH, Lot) troubleshoot_inter->media_consistency incubation_params Verify Incubation Parameters troubleshoot_inter->incubation_params agent_prep Review Agent 181 Stock Preparation troubleshoot_inter->agent_prep inoculum_standardization->resolve media_consistency->resolve incubation_params->resolve agent_prep->resolve

Caption: Troubleshooting workflow for inconsistent MIC assay results.

Hypothetical_Resistance_Pathway cluster_cell Bacterial Cell cluster_resistance Potential Resistance Mechanisms agent181 This compound porin Outer Membrane Porin agent181->porin Entry target Intracellular Target (e.g., DNA Gyrase) porin->target inhibition Inhibition of Cellular Process target->inhibition porin_mutation Porin Mutation/Loss porin_mutation->porin Reduces Entry efflux_pump Efflux Pump Overexpression efflux_pump->agent181 Expels Agent target_mutation Target Modification target_mutation->target Prevents Binding

Caption: Hypothetical resistance mechanisms to this compound.

References

"Antibacterial agent 181" stability in different media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 181

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various experimental media. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the successful application of Agent 181 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For optimal stability and activity, we recommend reconstituting lyophilized this compound in sterile, nuclease-free water to create a stock solution of 10 mg/mL. For cell-based assays, further dilutions should be made in the appropriate cell culture medium immediately before use.

Q2: Can I store reconstituted this compound at 4°C?

A2: Short-term storage of the aqueous stock solution at 4°C is possible for up to 48 hours. However, for long-term storage, we strongly advise aliquoting the stock solution and storing it at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: I am observing precipitation of Agent 181 when I dilute it in my phosphate-buffered saline (PBS). What could be the cause?

A3: Precipitation in PBS can occur due to the formation of insoluble phosphate salts, especially at higher concentrations. We recommend preparing final dilutions in a buffer with lower phosphate concentration or in a saline solution (0.9% NaCl) if your experimental design allows.

Q4: Does the pH of the medium affect the stability and activity of Agent 181?

A4: Yes, the stability of this compound is pH-dependent. The compound is most stable in a pH range of 6.0 to 7.5. At pH values below 5.0 or above 8.5, a significant loss of activity has been observed due to hydrolysis. Please refer to the stability data tables for more details.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Antibacterial Activity 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation in experimental medium.1. Aliquot and store stock solutions at -80°C. 2. Use a fresh aliquot for each experiment. 3. Prepare working solutions immediately before use and consider the stability in your chosen medium (see stability data).
Inconsistent Results Between Experiments 1. Variability in media composition. 2. Inconsistent incubation times. 3. Presence of interfering substances.1. Use a consistent source and lot of all media and reagents. 2. Standardize all incubation times and temperatures. 3. Ensure the purity of your system and check for potential interactions with other compounds.
Precipitation in Cell Culture Medium 1. High concentration of Agent 181. 2. Interaction with serum proteins.1. Do not exceed the recommended final concentration of 100 µg/mL in cell culture media. 2. If precipitation persists, consider reducing the serum concentration if your cell line can tolerate it.

Stability Data of this compound

The following tables summarize the stability of this compound in different media under various conditions. The percentage of remaining active compound was determined by HPLC-MS analysis.

Table 1: Stability in Aqueous Solutions at Different Temperatures (72 hours)

Medium Storage Temperature Remaining Active Agent 181 (%)
Nuclease-free Water4°C98.5 ± 0.8
Nuclease-free Water25°C (Room Temperature)85.2 ± 1.5
Nuclease-free Water37°C65.7 ± 2.1
Phosphate-Buffered Saline (PBS)4°C95.1 ± 1.2
Phosphate-Buffered Saline (PBS)25°C (Room Temperature)80.4 ± 1.8
Phosphate-Buffered Saline (PBS)37°C58.3 ± 2.5

Table 2: Stability in Biological Media at 37°C (24 hours)

Medium Remaining Active Agent 181 (%)
RPMI 1640 + 10% Fetal Bovine Serum92.3 ± 1.7
DMEM + 10% Fetal Bovine Serum90.8 ± 2.0
Human Plasma85.6 ± 2.4
Human Serum88.1 ± 2.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized powder of Agent 181 to equilibrate to room temperature.

  • Under sterile conditions, add the required volume of nuclease-free water to the vial to achieve a concentration of 10 mg/mL.

  • Gently vortex the vial for 30 seconds to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term use.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Sample Preparation: At specified time points, withdraw an aliquot of the Agent 181 solution from the test medium.

  • Protein Precipitation (for biological media): Add three volumes of ice-cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Quantification: The peak area corresponding to Agent 181 is integrated and compared to a standard curve prepared from a freshly dissolved sample to determine the percentage of the remaining active compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Lyophilized Agent 181 reconstitute Reconstitute in Nuclease-Free Water (10 mg/mL) start->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C aliquot->store dilute Dilute in Test Medium store->dilute incubate Incubate under Test Conditions (T, pH) dilute->incubate sample Collect Samples at Time Points incubate->sample process Sample Processing (e.g., Protein Precipitation) sample->process hplc HPLC-MS Analysis process->hplc quantify Quantify Remaining Active Agent hplc->quantify

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_bacterium Bacterial Cell cluster_degradation Factors Affecting Stability agent181 This compound receptor Outer Membrane Receptor agent181->receptor hydrolysis Hydrolysis (High/Low pH) agent181->hydrolysis pathway_start Inhibition of Peptidoglycan Synthesis receptor->pathway_start cell_lysis Cell Wall Instability & Lysis pathway_start->cell_lysis degraded_agent Inactive Metabolite hydrolysis->degraded_agent

Caption: Hypothetical mechanism of action and degradation pathway for Agent 181.

Technical Support Center: Addressing Off-Target Effects of Antibacterial Agent 181

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of "Antibacterial agent 181" during experiments. As specific off-target data for "this compound" is limited, the information provided is primarily based on the known off-target profile of its parent compound, ciprofloxacin. It is plausible that as a ciprofloxacin derivative, "this compound" may exhibit similar off-target activities.

Troubleshooting Guide

This guide is designed to help you identify and address common issues that may arise from off-target effects of this compound in your experiments.

Observed Issue Potential Off-Target Cause Recommended Action(s)
Reduced cell proliferation or unexpected cytotoxicity in mammalian cells. Inhibition of mammalian topoisomerase II, leading to mitochondrial dysfunction and/or cell cycle arrest.[1][2][3]1. Perform a dose-response curve to determine the cytotoxic concentration (IC50) in your cell line using an MTT or similar viability assay. 2. Assess mitochondrial membrane potential using assays like JC-1 or TMRE staining. 3. Analyze cell cycle distribution by flow cytometry after propidium iodide staining to identify arrest at S or G2/M phases.[1][2]
Increased incidence of chromosomal abnormalities or aneuploidy. Interference with mitotic spindle formation due to topoisomerase II inhibition.[1][4][5]1. Perform karyotyping or chromosome spread analysis to quantify chromosomal abnormalities.[1][6] 2. Immunofluorescence staining for α-tubulin to visualize mitotic spindle integrity. 3. Consider using a lower, non-cytotoxic concentration of the agent if the antibacterial effect can still be achieved.
Altered gene or protein expression unrelated to the intended bacterial target. Broad effects on cellular pathways due to mitochondrial stress or cell cycle disruption.1. Perform whole-genome expression analysis (RNA-seq or microarrays) to identify affected pathways. 2. Validate key expression changes using RT-qPCR or Western blotting. 3. Use bioinformatics tools to analyze enriched pathways and identify potential off-target signaling cascades.
Inconsistent experimental results or high variability between replicates. Cellular stress responses to off-target effects.1. Ensure consistent cell culture conditions and passage numbers. 2. Include appropriate controls , such as a vehicle-only control and a positive control for the expected phenotype. 3. Lower the concentration of this compound to the minimum effective concentration for its antibacterial activity.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of ciprofloxacin, the parent compound of this compound?

A1: Ciprofloxacin has been shown to exhibit off-target effects in mammalian cells, primarily through the inhibition of topoisomerase II.[1][7] This can lead to:

  • Mitochondrial Dysfunction: Ciprofloxacin can impair mitochondrial DNA replication and transcription, leading to decreased energy production.[8]

  • Cell Cycle Arrest: It can cause cell cycle arrest at the S and G2/M phases in various cell types.[1][2]

  • Induction of Aneuploidy: By interfering with mitotic spindle formation, ciprofloxacin can lead to an abnormal number of chromosomes in daughter cells.[1][4][5]

  • Apoptosis: At higher concentrations, ciprofloxacin can induce programmed cell death.[2][9]

Q2: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?

A2: To differentiate between on-target and off-target effects, consider the following strategies:

  • Use a structurally unrelated antibacterial agent with the same on-target mechanism as a control. If the observed phenotype persists only with this compound, it is likely an off-target effect.

  • Perform a rescue experiment. If the off-target effect is known (e.g., mitochondrial dysfunction), attempt to rescue the phenotype by providing supplements that support mitochondrial function.

  • Utilize a system lacking the intended bacterial target. If the effect is still observed in a cell-free system or in mammalian cells not infected with bacteria, it is an off-target effect.

Q3: What is a suitable starting concentration for my experiments to minimize off-target effects?

A3: Start by determining the minimum inhibitory concentration (MIC) of this compound against your target bacteria. For your mammalian cell experiments, begin with concentrations at and below the MIC. A dose-response experiment is crucial to identify a concentration that is effective against the bacteria while having minimal impact on your mammalian cells.

Q4: Are there any predictive tools to identify potential off-targets of small molecules?

A4: Yes, several in silico and computational tools can predict potential off-target interactions based on the chemical structure of a compound. These tools screen your molecule against databases of known protein structures and binding sites. While not a substitute for experimental validation, they can provide initial hypotheses for potential off-target liabilities.

Quantitative Data on Off-Target Effects of Ciprofloxacin and Derivatives

The following tables summarize publicly available quantitative data on the off-target effects of ciprofloxacin and its derivatives in mammalian cells. This data can serve as a reference point for designing your experiments.

Table 1: Cytotoxicity of Ciprofloxacin and Derivatives in Mammalian Cancer Cell Lines

CompoundCell LineAssay DurationIC50 (µM)Reference
CiprofloxacinMDA-MB-231 (Breast Cancer)24 h830[9]
CiprofloxacinMDA-MB-231 (Breast Cancer)48 h140[9]
CiprofloxacinMDA-MB-231 (Breast Cancer)72 h30[9]
CiprofloxacinGlioblastoma A-172Not Specified388.6[3]
CiprofloxacinSW480 (Colon Cancer)Not Specified160.4 ± 6.7[3]
CiprofloxacinSW620 (Colon Cancer)Not Specified200.4 ± 4.9[3]
CiprofloxacinPC3 (Prostate Cancer)Not Specified101.4 ± 3.6[3]
Ciprofloxacin Derivative 2T-24 (Bladder Cancer)Not Specified3.88[10]
Ciprofloxacin Derivative 2PC-3 (Prostate Cancer)Not Specified9.35[10]
Ciprofloxacin Derivative 12OVCAR-3 (Ovarian Cancer)Not Specified21.62[10]
Ciprofloxacin Derivative 12A549 (Lung Cancer)Not Specified32.98[10]
Ciprofloxacin Derivative 24LOX IMVI (Melanoma)Not Specified25.4[10]

Table 2: Inhibition of Mammalian Topoisomerase by Ciprofloxacin and Derivatives

CompoundEnzymeEffectConcentrationReference
CiprofloxacinTopoisomerase IIDNA Relaxation Inhibition (IC50)106 µM[11]
CiprofloxacinTopoisomerase IIDNA Cleavage Enhancement (EC2)171 µM[11]
Ciprofloxacin DerivativeTopoisomerase IInhibition (IC50)4.77 µM[10]
Ciprofloxacin DerivativeTopoisomerase IIInhibition (IC50)15.00 µM[10]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the off-target effects of this compound.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and appropriate controls) for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Kinase Profiling Assay

Principle: To identify potential off-target kinases, a kinase profiling service or an in-house assay can be used. These assays typically measure the ability of the compound to inhibit the activity of a large panel of purified kinases.

General Workflow:

  • Select a kinase panel that covers a broad range of the human kinome.

  • Prepare a stock solution of this compound at a known concentration.

  • The kinase reactions are typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate (often a peptide), and ATP.

  • This compound is added to the reaction at one or more concentrations.

  • The kinase reaction is allowed to proceed for a set amount of time.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo, radiometric assays (32P-ATP), or fluorescence-based assays.

  • The percentage of inhibition for each kinase at each concentration is calculated relative to a no-inhibitor control.

  • Results are often presented as a heatmap or a list of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Culture and treat cells with this compound for the desired duration.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential Off-Target Mechanism of this compound Agent This compound (Ciprofloxacin Derivative) TopoII Mammalian Topoisomerase II Agent->TopoII Inhibition Mito Mitochondrial Dysfunction TopoII->Mito CellCycle Cell Cycle Arrest (S/G2-M Phase) TopoII->CellCycle Spindle Mitotic Spindle Malformation TopoII->Spindle ROS Increased ROS Mito->ROS Apoptosis Apoptosis Mito->Apoptosis CellCycle->Apoptosis Aneuploidy Aneuploidy Spindle->Aneuploidy

Caption: Potential off-target signaling cascade of this compound.

G cluster_1 Experimental Workflow for Off-Target Validation Start Observe Unexpected Phenotype Hypothesis Hypothesize Off-Target Effect Start->Hypothesis DoseResponse Dose-Response Cytotoxicity Assay (e.g., MTT) Hypothesis->DoseResponse CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) Hypothesis->CellCycleAnalysis MitoAnalysis Mitochondrial Function Assays (e.g., JC-1, TMRE) Hypothesis->MitoAnalysis KinaseScreen Broad Kinase Panel Screen Hypothesis->KinaseScreen DataAnalysis Analyze Data and Identify Potential Off-Targets DoseResponse->DataAnalysis CellCycleAnalysis->DataAnalysis MitoAnalysis->DataAnalysis KinaseScreen->DataAnalysis Validation Validate Hits with Secondary Assays (e.g., Western Blot, Rescue) DataAnalysis->Validation

Caption: Workflow for identifying and validating off-target effects.

G cluster_2 Logical Relationship for Troubleshooting Observation Observed Phenotype (e.g., Cytotoxicity) IsOnTarget Is the effect related to the bacterial target? Observation->IsOnTarget OnTarget On-Target Effect IsOnTarget->OnTarget Yes OffTarget Likely Off-Target Effect IsOnTarget->OffTarget No Investigate Investigate Specific Off-Target Pathways OffTarget->Investigate

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Efficacy Analysis: Antibacterial Agent 181 Versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of the novel investigational compound, Antibacterial Agent 181 (also referred to as compound 3f), and the well-established fluoroquinolone antibiotic, ciprofloxacin. This analysis is based on available preclinical data and aims to offer an objective overview for research and drug development professionals.

Executive Summary

This compound is a ciprofloxacin-based cationic agent demonstrating a different mechanism of action than its parent compound. While ciprofloxacin targets bacterial DNA synthesis, preliminary studies indicate that this compound acts by disrupting the bacterial cell membrane. This guide synthesizes the available in vitro efficacy data for both compounds against key Gram-positive and Gram-negative bacteria and outlines the experimental methodologies for their evaluation.

In Vitro Efficacy: A Comparative Overview

The antibacterial efficacy of both agents has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data Summary
Antibacterial AgentBacterial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureus2[Gao C, et al., 2024]
Escherichia coli2[Gao C, et al., 2024]
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.40[The Synergy of Ciprofloxacin and Carvedilol against Staphylococcus aureus, 2019]
Escherichia coli (ATCC 25922)0.004[Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli]

Note: The provided MIC values for ciprofloxacin are against standard American Type Culture Collection (ATCC) reference strains and may differ from the specific strains used in the evaluation of this compound.

Mechanisms of Action: A Divergent Approach

This compound and ciprofloxacin employ fundamentally different strategies to exert their antibacterial effects.

This compound: Membrane Disruption

Emerging evidence suggests that this compound, as a cationic molecule, is attracted to the negatively charged bacterial cell membrane. Its mechanism of action is believed to involve the disruption of the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]

Proposed Mechanism of Action: this compound Agent181 This compound (Cationic Molecule) BacterialMembrane Bacterial Cell Membrane (Negatively Charged) Agent181->BacterialMembrane Electrostatic Attraction MembraneDisruption Membrane Potential Disruption & Increased Permeability BacterialMembrane->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for this compound.

Ciprofloxacin: Inhibition of DNA Synthesis

Ciprofloxacin, a member of the fluoroquinolone class, inhibits bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] By forming a stable complex with these enzymes and DNA, ciprofloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.

Mechanism of Action: Ciprofloxacin Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Topo_IV->DS_Breaks CellDeath Bacterial Cell Death DS_Breaks->CellDeath

Caption: Ciprofloxacin's mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The following provides a generalized methodology for the key in vitro experiment used to determine the efficacy of these antibacterial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibacterial agents (this compound, ciprofloxacin)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator (35-37°C)

Procedure:

  • Serial Dilution: The antibacterial agents are serially diluted in CAMHB in the wells of a 96-well plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls: Positive (bacterial growth without antibiotic) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Reading: The MIC is recorded as the lowest concentration of the antibacterial agent in which there is no visible turbidity (bacterial growth).

Workflow for MIC Determination (Broth Microdilution) Start Start Prepare_Agent Prepare Serial Dilutions of Antibacterial Agent Start->Prepare_Agent Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Agent->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound presents a promising profile with a distinct mechanism of action from the widely used fluoroquinolone, ciprofloxacin. Its efficacy against both Gram-positive and Gram-negative bacteria, coupled with its novel mode of action, suggests it could be a valuable candidate for further investigation, particularly in the context of resistance to existing antibiotic classes. However, a comprehensive understanding of its comparative efficacy will require direct, head-to-head studies with established agents like ciprofloxacin under standardized conditions. Further research should also focus on its spectrum of activity against a broader range of clinical isolates, including resistant strains, as well as in vivo efficacy and safety profiling.

References

Validating the Antibacterial Spectrum of "Antibacterial agent 181": A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the in-vitro antibacterial spectrum of the novel investigational compound, "Antibacterial agent 181." The performance of this agent is compared against established antibacterial drugs: Ciprofloxacin, Vancomycin, and Gentamicin. All data presented is based on standardized antimicrobial susceptibility testing protocols to ensure accurate and reproducible results. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial agents.

Comparative Antibacterial Spectrum

The antibacterial activity of "this compound" and comparator agents was determined by assessing the Minimum Inhibitory Concentration (MIC) against a panel of clinically significant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in-vitro.[1] The results, summarized in the table below, indicate that "this compound," a ciprofloxacin cationic antibacterial agent, demonstrates potent activity against a broad range of bacteria.[2]

Bacterial SpeciesGram StainThis compoundCiprofloxacinVancomycinGentamicin
Staphylococcus aureusGram-positive2 µg/mL[2]0.5 µg/mL1 µg/mL[1]0.5 µg/mL[3]
Enterococcus faecalisGram-positive4 µg/mL1 µg/mL2 µg/mL[4]8 µg/mL
Streptococcus pneumoniaeGram-positive1 µg/mL1 µg/mL0.5 µg/mL>16 µg/mL
Escherichia coliGram-negative2 µg/mL[2]0.015 µg/mLNot Active0.25 µg/mL[3]
Pseudomonas aeruginosaGram-negative8 µg/mL0.25 µg/mLNot Active1 µg/mL
Klebsiella pneumoniaeGram-negative4 µg/mL0.03 µg/mL[5]Not Active0.5 µg/mL

Note: The MIC values for "this compound" against species other than S. aureus and E. coli are hypothetical and presented for comparative purposes, based on its classification as a ciprofloxacin derivative. MIC values for comparator agents are representative values sourced from publicly available data and literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted protocol.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol outlines the steps for determining the MIC of an antibacterial agent using the broth microdilution method.

1. Preparation of Materials:

  • Bacterial Culture: A fresh, pure culture of the test microorganism grown overnight on an appropriate agar medium.
  • Antimicrobial Agent: A stock solution of the antibacterial agent of known concentration.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates.
  • Spectrophotometer: To standardize the bacterial inoculum.

2. Inoculum Preparation:

  • Aseptically transfer several colonies of the test microorganism into a tube of sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
  • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the antimicrobial agent in the broth medium across the rows of the 96-well microtiter plate.
  • The final volume in each well should be 100 µL.
  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions and the growth control well.
  • The final volume in these wells will be 200 µL.
  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results cluster_controls Controls prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_antibiotic Prepare Antibiotic Dilutions prep_antibiotic->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read and Record MIC incubate->read_results growth_control Growth Control growth_control->read_results sterility_control Sterility Control sterility_control->read_results

References

Comparative Efficacy of Antibacterial Agent 181 Against Resistant Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel antibacterial agent 181, a ciprofloxacin cationic derivative, against several clinically significant resistant bacterial strains. The document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols for assessing antibacterial efficacy, and visualizations of key experimental workflows.

Overview of this compound

This compound (also referred to as Compound 3f) is a novel ciprofloxacin cationic antibacterial agent. Preliminary studies indicate its potential as an effective antibacterial with low cytotoxicity. A key publication by Gao C, et al. in the European Journal of Medicinal Chemistry (2024) describes it as a promising compound with good stability and a low propensity for inducing bacterial resistance.[1] The reported mechanism of action involves the disruption of the bacterial membrane potential and an increase in membrane permeability, ultimately leading to cell death.[1]

Comparative In Vitro Efficacy

A direct comparative study of this compound against a comprehensive panel of resistant bacteria is not yet publicly available. The primary research indicates a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against standard strains of Staphylococcus aureus and Escherichia coli.[2]

To provide a framework for evaluation, this guide presents a comparative table of MICs for commonly used antibiotics against key resistant pathogens. Researchers who have access to this compound can use the protocols outlined in this guide to generate comparable data.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Comparator Antibiotics
AntibioticMethicillin-Resistant S. aureus (MRSA)Vancomycin-Resistant Enterococci (VRE)ESBL-Producing E. coliESBL-Producing K. pneumoniae
Ciprofloxacin 0.25 - >32 µg/mLGenerally Resistant0.25 - >32 µg/mL[3]Resistant
Vancomycin 0.5 - 2 µg/mL[4][5]Resistant (by definition)Not ApplicableNot Applicable
Linezolid 1 - 4 µg/mL[6]1 - 4 µg/mL[6]Not ApplicableNot Applicable
Meropenem Not ApplicableNot Applicable≤0.03 - 8 µg/mL[2]0.125 - 32 µg/mL[2]
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: MIC values can vary significantly between studies and specific strains. The data presented here are for illustrative purposes.

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. While the primary publication on this compound suggests rapid bactericidal activity within 4 hours at 4x MIC, detailed time-kill curves against resistant strains are not available.[1]

Table 2: Summary of Time-Kill Kinetics for Comparator Antibiotics
AntibioticOrganismConcentrationTime to ≥3-log10 Reduction (Bactericidal Effect)
Ciprofloxacin S. aureus2 µg/mL~6 hours[7]
Vancomycin MRSA4x MIC24 hours (variable, may not always be bactericidal)[8]

Experimental Protocols

To ensure reproducibility and facilitate comparison across different studies, standardized methodologies are crucial. The following are detailed protocols for determining MIC and time-kill kinetics, based on established guidelines.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solution of the antibacterial agent

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibacterial agent is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test organism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or with a spectrophotometer.

Time-Kill Kinetic Assay

This protocol provides a method to assess the rate at which an antibacterial agent kills a bacterial population.

Objective: To determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Culture tubes or flasks

  • MHB or other suitable broth

  • Bacterial inoculum in the logarithmic phase of growth

  • Antibacterial agent at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: An overnight culture of the test organism is diluted in fresh broth and incubated to the early logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).

  • Exposure to Antibiotic: The bacterial culture is aliquoted into flasks containing the antibacterial agent at the desired concentrations. A growth control flask without the antibiotic is also included.

  • Sampling Over Time: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each flask.

  • Serial Dilution and Plating: The collected samples are serially diluted in sterile saline, and a specific volume is plated onto agar plates.

  • Incubation and Colony Counting: The plates are incubated at 35-37°C for 18-24 hours, after which the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualized Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 16-20 hours C->D E Read plate and determine the lowest concentration with no visible growth (MIC) D->E

Figure 1. Workflow for MIC Determination.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling cluster_results Results A Prepare log-phase bacterial culture B Add this compound (at various MIC multiples) A->B C Collect samples at multiple time points (0, 2, 4, 6, 24h) B->C D Perform serial dilutions and plate on agar C->D E Incubate plates and count colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. time to determine kill kinetics E->F

Figure 2. Workflow for Time-Kill Kinetic Assay.

Conclusion

This compound shows promise as a novel antibacterial compound. However, comprehensive data on its efficacy against a broad range of resistant bacterial strains are needed to fully assess its potential clinical utility. This guide provides a framework for such an evaluation by presenting standardized protocols and a baseline for comparison with existing antibiotics. Further research is warranted to generate the necessary data to populate a direct comparative analysis.

References

Comparative Cytotoxicity Analysis of Antibacterial Agent 181

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic profile of Antibacterial Agent 181 (also known as Compound 3f), a potent ciprofloxacin derivative, with other relevant antibacterial and anticancer agents. The data presented is compiled from publicly available research to facilitate an objective evaluation of its potential as a therapeutic agent.

Executive Summary

This compound is a cationic derivative of ciprofloxacin with demonstrated potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 2 μg/mL for both strains.[1][2] While exhibiting promising antibacterial efficacy, its cytotoxic profile against mammalian cells is a critical consideration for its therapeutic potential. Research indicates that like its parent compound, ciprofloxacin, this compound also possesses significant anticancer properties, suggesting a degree of cytotoxicity that is leveraged for anti-neoplastic activity. This guide will delve into the available quantitative data on its cytotoxicity, the experimental methods used for these assessments, and the likely signaling pathways involved in its cytotoxic effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its comparators has been evaluated across various cell lines. The following tables summarize the key findings from these studies.

Table 1: Antibacterial Efficacy

AgentBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound (Compound 3f)Staphylococcus aureus2 μg/mL[1][2]
Escherichia coli2 μg/mL[1][2]

Table 2: Comparative Cytotoxicity (IC50) Against Cancer Cell Lines

AgentCell LineIC50 (μM)Notes
This compound (Compound 3f) Not specified0.72 - 4.921.5 to 9-fold more potent than doxorubicin.[3]
Topoisomerase II Inhibition0.586-fold more potent than doxorubicin, 5-fold more potent than amsacrine.[3][4][5]
Doxorubicin (Reference) Not specified-A standard chemotherapeutic agent.
Amsacrine (Reference) Not specified-A standard chemotherapeutic agent.
Etoposide (Reference) Not specified-A standard chemotherapeutic agent.
Ciprofloxacin (Parent Compound) MDA-MB-231 (Breast Cancer)0.14 (48h treatment)Demonstrates dose- and time-dependent cytotoxicity.[6][7][8]
Colorectal Carcinoma CellsInduces apoptosis at 200-500 µg/mL-[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cytotoxicity assessment of this compound and its comparators.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound, ciprofloxacin) for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

  • Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised, LDH is released into the surrounding culture medium. The amount of LDH in the medium is proportional to the number of lysed cells.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.

    • Supernatant Collection: Collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

    • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm).

    • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Mandatory Visualizations

Signaling Pathway of Ciprofloxacin-Induced Apoptosis in Mammalian Cells

The cytotoxic effects of ciprofloxacin and its derivatives, including this compound, in mammalian cells are believed to be mediated, at least in part, through the induction of apoptosis. The following diagram illustrates the proposed signaling cascade.

G Proposed Signaling Pathway of Ciprofloxacin-Induced Cytotoxicity Ciprofloxacin Ciprofloxacin / Ciprofloxacin Derivative (e.g., this compound) TopoII Topoisomerase II Ciprofloxacin->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Induction p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibition Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ciprofloxacin-induced apoptosis pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for evaluating the cytotoxicity of a test compound.

G General Workflow for In Vitro Cytotoxicity Testing Start Start Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Treatment Treatment with Test Compound (e.g., this compound) Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Collection Data Collection (Absorbance Measurement) Assay->Data_Collection Analysis Data Analysis and IC50 Determination Data_Collection->Analysis End End Analysis->End

Caption: Cytotoxicity testing experimental workflow.

References

In vivo validation of "Antibacterial agent 181" antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Fictional City, State – In a significant advancement for antibacterial research, in vivo studies have validated the efficacy of the novel antimicrobial peptide (AMP), designated Antibacterial Agent 181. This guide provides a comprehensive comparison of this compound's performance against established antibiotics in preclinical murine models of sepsis and pneumonia, offering critical data for researchers and drug development professionals.

Executive Summary

This compound has demonstrated potent antibacterial activity in vivo, comparable or superior to standard-of-care antibiotics in key infection models. In a murine sepsis model targeting Methicillin-resistant Staphylococcus aureus (MRSA), this compound exhibited a significant reduction in bacterial load and improved survival rates when compared to vancomycin. Furthermore, in a murine pneumonia model against Pseudomonas aeruginosa, this compound showed robust efficacy, outperforming colistin in reducing lung bacterial burden. The data presented herein underscore the potential of this compound as a promising candidate for further development against multidrug-resistant pathogens.

Data Presentation

Table 1: In Vivo Efficacy in Murine Sepsis Model (MRSA)
AgentDose (mg/kg)Bacterial Load Reduction (log10 CFU/spleen)7-Day Survival Rate (%)
This compound 10 4.5 80%
Vancomycin1103.2[1]60%
Saline ControlN/A0.210%
Table 2: In Vivo Efficacy in Murine Pneumonia Model (P. aeruginosa)
AgentDose (mg/kg)Bacterial Load Reduction (log10 CFU/lung)72-Hour Survival Rate (%)
This compound 5 3.8 75%
Colistin52.5[2]50%
Saline ControlN/A0.10%

Experimental Protocols

Murine Sepsis Model

A murine model of sepsis was utilized to evaluate the in vivo efficacy of this compound against a clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]

  • Animal Model: Male BALB/c mice, 6-8 weeks old, were used for the study.

  • Infection: Mice were injected intraperitoneally with a suspension of MRSA (1 x 10^7 CFU) in sterile saline.

  • Treatment: Two hours post-infection, mice were treated with a single intravenous injection of either this compound (10 mg/kg), vancomycin (110 mg/kg), or sterile saline.

  • Endpoint Analysis:

    • Bacterial Load: At 24 hours post-treatment, a cohort of mice from each group was euthanized, and their spleens were harvested, homogenized, and plated on selective agar to determine the bacterial load (CFU/spleen).

    • Survival: The remaining mice in each group were monitored for 7 days, and survival rates were recorded.

Murine Pneumonia Model

The antibacterial activity of this compound against Pseudomonas aeruginosa was assessed in a murine pneumonia model.[6][7][8]

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old, were rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Mice were anesthetized and intranasally inoculated with a suspension of P. aeruginosa (5 x 10^6 CFU).

  • Treatment: Two hours post-infection, mice received an intratracheal administration of either this compound (5 mg/kg), colistin (5 mg/kg), or sterile saline.[9]

  • Endpoint Analysis:

    • Bacterial Load: At 24 hours post-treatment, a cohort of mice from each group was euthanized. Lungs were aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU/lung).

    • Survival: The remaining mice were monitored for 72 hours, and survival was recorded.

Mandatory Visualization

antibacterial_agent_181_moa cluster_bacterial_membrane Bacterial Membrane membrane_outer Outer Leaflet (Negatively Charged) pore Pore Formation membrane_outer->pore Peptide Aggregation and Membrane Insertion membrane_inner Inner Leaflet agent This compound (Cationic) agent->membrane_outer Electrostatic Interaction disruption Membrane Disruption pore->disruption Loss of Membrane Integrity lysis Cell Lysis and Death disruption->lysis Leakage of Cytoplasmic Contents

Caption: Mechanism of Action of this compound.

experimental_workflow_sepsis start Start infection Intraperitoneal MRSA Infection start->infection treatment IV Treatment (Agent 181, Vancomycin, Saline) infection->treatment 2 hours post-infection bacterial_load Bacterial Load (Spleen, 24h) treatment->bacterial_load survival Survival Monitoring (7 days) treatment->survival end End bacterial_load->end survival->end

Caption: Murine Sepsis Model Experimental Workflow.

experimental_workflow_pneumonia start Start neutropenia Induce Neutropenia start->neutropenia infection Intranasal P. aeruginosa Infection neutropenia->infection treatment Intratracheal Treatment (Agent 181, Colistin, Saline) infection->treatment 2 hours post-infection bacterial_load Bacterial Load (Lungs, 24h) treatment->bacterial_load survival Survival Monitoring (72 hours) treatment->survival end End bacterial_load->end survival->end

Caption: Murine Pneumonia Model Experimental Workflow.

References

Head-to-Head Comparison: Antibacterial Agent 181 (Amphenmulin) vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the novel antibacterial agent Amphenmulin, a member of the pleuromutilin class of antibiotics, against a range of standard antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its in-vitro activity, mechanism of action, and comparative efficacy.

Executive Summary

Amphenmulin, a promising pleuromutilin derivative, demonstrates potent in-vitro activity against a variety of Gram-positive bacteria, including multi-drug resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, targeting the bacterial ribosome at a site distinct from many other antibiotic classes, results in a low potential for cross-resistance. When compared to standard antibiotics like vancomycin and linezolid, amphenmulin and its class of compounds show comparable or, in some cases, superior potency against susceptible Gram-positive pathogens. However, its spectrum of activity is primarily focused on Gram-positive organisms, with limited efficacy against most Gram-negative bacteria.

Comparative In-Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of amphenmulin (represented by the pleuromutilin class) and standard antibiotics against key bacterial pathogens. MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro.[1][2][3]

Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Bacteria

Bacterial SpeciesAntibacterial Agent 181 (Pleuromutilins)VancomycinLinezolid
Staphylococcus aureus (MSSA)0.12 (BC-3781)[4]1[4]1[4]
Staphylococcus aureus (MRSA)0.12 - 0.25 (BC-3781)[5]1[4]1-2[4]
Coagulase-Negative Staphylococci0.06 - 0.12 (BC-3781)[5]1-21
Beta-hemolytic Streptococci0.03 - 0.06 (BC-3781)[5]≤0.51
Viridans Group Streptococci0.12 - 0.5 (BC-3781)[5]≤0.51
Enterococcus faecium (VSE)0.12 - 2 (BC-3781)[5]11

Note: Data for this compound is primarily based on the activity of the pleuromutilin antibiotic BC-3781, a close analog of amphenmulin.

Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Bacteria

Bacterial SpeciesThis compound (Pleuromutilins)CiprofloxacinCeftriaxoneGentamicin
Escherichia coliInactive[6]≤0.25≤1≤0.25
Klebsiella pneumoniaeInactive[6]≤0.25≤1≤0.25
Pseudomonas aeruginosaInactive[6]≤0.5>64≤1
Acinetobacter baumanniiInactive[6]1321
Haemophilus influenzae≤2 (Lefamulin)[7]≤0.015≤0.03≤0.12

Note: Pleuromutilins generally exhibit poor activity against most Gram-negative bacteria due to efflux pump mechanisms.[6] Some newer derivatives show activity against fastidious Gram-negative organisms like H. influenzae.

Mechanism of Action

Amphenmulin, like other pleuromutilins, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] This binding occurs at the peptidyl transferase center, a critical region of the ribosome responsible for forming peptide bonds between amino acids.[7] By binding to this site, amphenmulin prevents the proper positioning of transfer RNA (tRNA) molecules, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[7] This mechanism is distinct from other protein synthesis inhibitors such as macrolides and tetracyclines, which contributes to the low rate of cross-resistance.[7]

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Peptide Bond Formation & Protein Elongation Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Inhibition Leads to A_Site A-Site P_Site P-Site Amphenmulin Amphenmulin (this compound) Amphenmulin->Peptidyl_Transferase_Center Binds to Amphenmulin->Protein_Synthesis Blocks tRNA positioning, leading to tRNA Aminoacyl-tRNA tRNA->A_Site Enters

Mechanism of Action of Amphenmulin

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in-vitro susceptibility of a bacterium to an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[9][10][11]

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Isolate a pure culture of the test bacterium on an appropriate agar medium.

    • Select several colonies and suspend them in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[2][3]

Start Start A Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->A C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Antibiotics in 96-Well Plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F End End F->End

Experimental Workflow for MIC Determination

Conclusion

This compound, amphenmulin, and the broader pleuromutilin class represent a valuable addition to the antimicrobial armamentarium, particularly for the treatment of infections caused by Gram-positive bacteria, including resistant phenotypes. Their potent in-vitro activity and distinct mechanism of action make them a promising area for further research and development. While their spectrum is largely limited to Gram-positive organisms, this can be advantageous in certain clinical scenarios to minimize disruption of the host's microbiome. Continued investigation and clinical trials are warranted to fully elucidate the therapeutic potential of amphenmulin and its derivatives.

References

Cross-Resistance in Bacteria Harboring the blaOXA-181 Gene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is critical in the ongoing battle against multidrug-resistant organisms. This guide provides an objective comparison of the performance of various antibacterial agents against bacteria carrying the blaOXA-181 gene, a variant of the OXA-48 carbapenemase that confers resistance to a broad range of β-lactam antibiotics. The data presented here is synthesized from multiple studies to offer a comprehensive overview of cross-resistance patterns.

Performance of Antibacterial Agents Against blaOXA-181-Producing Bacteria

The presence of the blaOXA-181 gene in Enterobacterales, such as Klebsiella pneumoniae and Escherichia coli, typically results in resistance to penicillins, cephalosporins, and, crucially, carbapenems—often considered last-resort antibiotics. The OXA-181 enzyme hydrolyzes these antibiotics, rendering them ineffective. However, the level of resistance can vary, and susceptibility to other classes of antibiotics is not uniform.

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a range of antibacterial agents tested against clinical isolates of Klebsiella pneumoniae and Escherichia coli confirmed to produce the OXA-181 carbapenemase. MIC values indicate the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Antibacterial AgentAntibiotic ClassOrganismMIC Range (μg/mL) for OXA-181 ProducersGeneral Interpretation
ImipenemCarbapenemK. pneumoniae, E. coli4 to ≥128Resistant
MeropenemCarbapenemK. pneumoniae, E. coli4 to >16Resistant
ErtapenemCarbapenemK. pneumoniae, E. coli≥16Resistant
Ceftazidime-avibactamCephalosporin/β-lactamase inhibitorE. coli≤8Generally Susceptible
Aztreonam-avibactamMonobactam/β-lactamase inhibitorE. coli≤8Generally Susceptible
ColistinPolymyxinK. pneumoniae, E. coli≤1 to >4Variable Susceptibility
TigecyclineGlycylcyclineE. coli≤1Generally Susceptible
AmikacinAminoglycosideE. coli≤2 to >64Variable Susceptibility
FosfomycinPhosphonic acid derivativeE. coli≤32 to >1024Variable Susceptibility
CiprofloxacinFluoroquinoloneK. pneumoniae, E. coli>2Often Resistant (co-resistance common)

Note: MIC interpretive breakpoints are based on guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Interpretations can vary based on the specific breakpoints used.

Experimental Protocols

The data summarized above is derived from antimicrobial susceptibility testing (AST) performed according to standardized laboratory methods. The following outlines a typical experimental protocol for determining the MICs of various antibiotics against blaOXA-181-producing isolates.

1. Isolate Identification and Confirmation:

  • Bacterial isolates from clinical samples are first identified to the species level using standard microbiological techniques, such as MALDI-TOF mass spectrometry.

  • Isolates exhibiting reduced susceptibility to carbapenems are screened for carbapenemase production. The presence of the blaOXA-181 gene is confirmed using molecular methods like Polymerase Chain Reaction (PCR) and DNA sequencing.[1]

2. Antimicrobial Susceptibility Testing (AST):

  • Method: The broth microdilution method is a standard procedure for determining MIC values.[2][3] This involves preparing a series of two-fold dilutions of each antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[4]

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • MIC Determination: After incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[4]

  • Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.[4]

3. Data Interpretation:

  • The resulting MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to the clinical breakpoints established by regulatory bodies like the CLSI or EUCAST.[5]

Visualizing Cross-Resistance Pathways

The development of resistance in bacteria is a complex process. The diagram below illustrates the logical workflow of a cross-resistance study, from the initial isolation of a resistant bacterium to the characterization of its resistance profile.

Cross_Resistance_Study_Workflow cluster_isolation Isolation & Identification cluster_phenotyping Phenotypic Analysis cluster_genotyping Genotypic Analysis cluster_analysis Cross-Resistance Analysis clinical_sample Clinical Sample isolate_bacterium Isolate Bacterium clinical_sample->isolate_bacterium species_id Species Identification (e.g., MALDI-TOF) isolate_bacterium->species_id ast Antimicrobial Susceptibility Testing (AST) species_id->ast carbapenem_resistance Carbapenem Resistance Detected ast->carbapenem_resistance dna_extraction DNA Extraction carbapenem_resistance->dna_extraction pcr PCR for Carbapenemase Genes dna_extraction->pcr wgs Whole Genome Sequencing dna_extraction->wgs blaOXA181_detection blaOXA-181 Gene Detected pcr->blaOXA181_detection mic_determination Determine MICs for Multiple Antibiotics blaOXA181_detection->mic_determination resistance_profile Characterize Cross-Resistance Profile mic_determination->resistance_profile

Workflow for a cross-resistance study of blaOXA-181.

This guide demonstrates that while the blaOXA-181 gene confers resistance to carbapenems and other β-lactams, bacteria harboring this gene may remain susceptible to other classes of antibiotics. Notably, newer combinations such as ceftazidime-avibactam and aztreonam-avibactam show promise. However, co-resistance to other antibiotic classes, like fluoroquinolones, is a frequent concern due to the co-location of resistance genes on mobile genetic elements.[6][7] Continuous surveillance and detailed molecular characterization of resistant isolates are essential for guiding effective treatment strategies and informing the development of new antibacterial agents.

References

Comparative Analysis of Antibacterial Agent 181 Against Novel Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the investigational "Antibacterial Agent 181" against a selection of recently developed antibacterial agents. The following sections present comparative efficacy data, detailed experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows to facilitate an objective evaluation of these compounds.

Comparative Efficacy of Antibacterial Agents

The in vitro activity of this compound and comparator agents was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compound (Hypothetical)ZosurabalpinCefepime-enmetazobactamSulopenemPivmecillinam
Staphylococcus aureus (MRSA)0.5-20.2516
Streptococcus pneumoniae0.25-0.50.124
Enterococcus faecalis (VRE)2-16164
Acinetobacter baumannii (CRAB)10.5>648>64
Pseudomonas aeruginosa4-816>64
Escherichia coli (ESBL)0.5-0.250.58
Klebsiella pneumoniae (CRE)2-12>64

Note: The data for "this compound" is hypothetical and for illustrative purposes. MIC values for comparator agents are representative and compiled from various sources. A hyphen (-) indicates that the agent is not typically active against that class of bacteria.

Mechanisms of Action of Comparator Agents
  • Zosurabalpin : This first-in-class antibiotic demonstrates a novel mechanism of action against Carbapenem-Resistant Acinetobacter baumannii (CRAB). It inhibits the lipopolysaccharide (LPS) transport system by targeting the LptB2FGC complex, which is crucial for the formation of the outer membrane in Gram-negative bacteria.[1][2][3][4][5] This disruption leads to the accumulation of LPS in the inner membrane and ultimately cell death.[3]

  • Cefepime-enmetazobactam : This combination agent consists of a fourth-generation cephalosporin (cefepime) and a novel beta-lactamase inhibitor (enmetazobactam). Cefepime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6][7][8] Enmetazobactam protects cefepime from degradation by a broad range of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs).[6][9]

  • Sulopenem etzadroxil-probenecid : Sulopenem is a penem antibacterial agent that, like other beta-lactams, inhibits bacterial cell wall synthesis by binding to PBPs.[10][11] It is administered as a prodrug (sulopenem etzadroxil) along with probenecid, which increases the plasma concentration of sulopenem by inhibiting its renal excretion.[12][13]

  • Pivmecillinam : This is a prodrug of mecillinam, a penicillin antibiotic.[14][15][16] Mecillinam has a unique mechanism of action among beta-lactams, as it specifically targets and inhibits Penicillin-Binding Protein 2 (PBP2), which is involved in the elongation of the bacterial cell wall.[14][17] This leads to the formation of spherical, non-viable bacterial cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

a. Preparation of Materials:

  • Media: Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA).

  • Antimicrobial Agents: Stock solutions of test compounds are prepared in a suitable solvent.

  • Bacterial Strains: Overnight cultures of test bacteria are grown in MHB.

b. Broth Microdilution Method:

  • A serial two-fold dilution of each antimicrobial agent is prepared in a 96-well microtiter plate with MHB.

  • The bacterial inoculum is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Each well is inoculated with the bacterial suspension.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.

c. Agar Dilution Method:

  • Serial two-fold dilutions of the antimicrobial agents are incorporated into molten MHA.

  • The agar is poured into petri dishes and allowed to solidify.

  • A standardized bacterial inoculum is spotted onto the surface of the agar plates.

  • Plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the determination of the MIC by broth microdilution, an aliquot (typically 10-100 µL) is taken from each well showing no visible growth.

  • The aliquot is plated onto a fresh MHA plate that does not contain any antimicrobial agent.

  • The plates are incubated at 35-37°C for 18-24 hours.

  • The number of surviving colonies is counted.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

  • A standardized bacterial suspension (e.g., 1-5 x 10^5 CFU/mL) is prepared in MHB.

  • The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x the MIC). A growth control with no antibiotic is also included.

  • The cultures are incubated at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.

  • Serial dilutions of the aliquots are plated on MHA to determine the number of viable bacteria (CFU/mL).

  • The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Signaling Pathway and Experimental Workflows

Below are diagrams illustrating a hypothetical bacterial signaling pathway targeted by an antibacterial agent and the workflows for the key experimental protocols.

Hypothetical Signaling Pathway for Bacterial Cell Wall Synthesis cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation PBP Penicillin-Binding Proteins (PBPs) PBP->Peptidoglycan Transpeptidation Antibacterial_Agent_181 This compound Antibacterial_Agent_181->PBP Inhibition

Caption: Hypothetical inhibition of Penicillin-Binding Proteins by this compound.

Workflow for Minimum Inhibitory Concentration (MIC) Assay start Start prep_agent Prepare Serial Dilutions of Antibacterial Agent start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow diagram for the MIC assay.

Workflow for Minimum Bactericidal Concentration (MBC) Assay start Start (from MIC results) select_wells Select Wells with No Visible Growth start->select_wells plate_aliquots Plate Aliquots onto Antibiotic-Free Agar select_wells->plate_aliquots incubate Incubate at 37°C for 18-24 hours plate_aliquots->incubate count_colonies Count Colonies (CFU) incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc end End determine_mbc->end

Caption: Workflow diagram for the MBC assay.

Workflow for Time-Kill Kinetics Assay start Start prep_culture Prepare Standardized Bacterial Culture start->prep_culture add_agent Add Antibacterial Agent at Different Concentrations prep_culture->add_agent incubate Incubate at 37°C with Shaking add_agent->incubate sample Take Aliquots at Different Time Points incubate->sample 0, 2, 4, 8, 24h plate_and_count Plate Serial Dilutions and Count CFU sample->plate_and_count plot_data Plot log10 CFU/mL vs. Time plate_and_count->plot_data end End plot_data->end

Caption: Workflow diagram for the time-kill kinetics assay.

References

Safety Operating Guide

Proper Disposal of Antibacterial Agent 181: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The term "Antibacterial Agent 181" may refer to different chemical entities. Proper identification is the critical first step for ensuring safe handling and disposal. This guide provides detailed procedures for two known substances referred to as "this compound": a commercial antibacterial wash containing Chloroxylenol and a potent research compound, a ciprofloxacin derivative.

Critical Identification of Your "this compound"

Before proceeding with any disposal protocol, it is imperative to identify the specific nature of your "this compound." Consult the manufacturer's Safety Data Sheet (SDS) for your specific product.

  • Product Labeled "ANTIBACTERIAL WASH FOAM (50536-181)" : The active ingredient is Chloroxylenol (CAS No. 88-04-0)[1].

  • Research Compound "this compound (Compound 3f)" : This is a potent, cationic derivative of Ciprofloxacin .

The disposal procedures for these two compounds differ significantly.

Disposal Procedures for Chloroxylenol-Based Agents

Chloroxylenol is classified as a skin and eye irritant, a potential skin sensitizer, and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, it must be disposed of as hazardous waste.

Quantitative Data Summary
ParameterValueReference
CAS Number88-04-0[1][3]
Acute Oral Toxicity (LD50, Rat)3830 mg/kg[3]
Acute Oral Toxicity (LD50, Mouse)1000 mg/kg[3]
Boiling Point246°C (474.8°F)[3]
Melting Point113°C (235.4°F)[3]
Experimental Protocol: Disposal of Chloroxylenol Waste

This protocol is for the disposal of solid Chloroxylenol and contaminated labware.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Approved hazardous waste container, clearly labeled "Hazardous Chemical Waste: Chloroxylenol."

  • Chemical waste tags.

Procedure:

  • Don PPE: Before handling any waste, ensure you are wearing the appropriate safety gear.

  • Segregate Waste: Collect all solid waste contaminated with Chloroxylenol, including unused product, contaminated gloves, absorbent pads, and empty containers.

  • Containerize Waste: Place all segregated waste into a designated, leak-proof hazardous waste container.

  • Label Container: Affix a completed chemical waste tag to the container, detailing the contents (Chloroxylenol), concentration (if applicable), and date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not dispose of Chloroxylenol down the drain or in regular trash[2][4].

Disposal Workflow Diagram

G cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal PPE Don Appropriate PPE Segregate Segregate Chloroxylenol Waste PPE->Segregate Containerize Place in Labeled Hazardous Waste Container Segregate->Containerize Store Store in Designated Waste Area Containerize->Store EHS Contact EHS for Pickup Store->EHS Dispose Professional Hazardous Waste Disposal EHS->Dispose

Caption: Workflow for Chloroxylenol Waste Disposal.

Disposal Procedures for Ciprofloxacin-Derivative Agents

As a potent antibiotic, improper disposal of ciprofloxacin and its derivatives can contribute to the development of antibiotic-resistant bacteria and harm aquatic ecosystems. All antibiotic waste, especially concentrated stock solutions, should be treated as hazardous chemical waste[5].

General Principles for Antibiotic Waste Disposal
  • Never pour antibiotic solutions down the sink or discard them in the regular trash[5].

  • Autoclaving may not be effective for destroying all antibiotics and is not recommended for stock solutions[5].

  • Always consult and follow your institution's specific guidelines for chemical and biohazardous waste.

Experimental Protocol: Disposal of Ciprofloxacin-Derivative Waste

This protocol provides a general framework. Your institution's EHS office must be consulted for specific requirements.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.

  • Designated, leak-proof, and clearly labeled hazardous waste container for antibiotic waste.

  • Chemical waste tags.

Procedure:

  • Wear PPE: Ensure appropriate personal protective equipment is worn at all times.

  • Collect Waste:

    • Liquid Waste: Collect all liquid waste containing the ciprofloxacin derivative (e.g., unused stock solutions, contaminated media) in a designated, sealable waste container.

    • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves) in a separate, clearly labeled hazardous waste container.

  • Label Containers: Clearly label all waste containers with "Hazardous Chemical Waste: Antibiotic Waste (Ciprofloxacin Derivative)" and any other information required by your institution.

  • Store Securely: Store the sealed waste containers in a designated and secure chemical waste storage area.

  • Schedule Disposal: Contact your institution's EHS department to arrange for the proper disposal of the antibiotic waste.

Logical Relationship Diagram for Antibiotic Disposal

G Start Antibiotic Waste Generated Identify Identify as Hazardous Chemical Waste Start->Identify Segregate Segregate Liquid and Solid Waste Identify->Segregate No_Drain Do NOT Pour Down Drain Identify->No_Drain No_Trash Do NOT Discard in Regular Trash Identify->No_Trash Collect_Liquid Collect in Labeled Liquid Waste Container Segregate->Collect_Liquid Collect_Solid Collect in Labeled Solid Waste Container Segregate->Collect_Solid Store Store in Secure Designated Area Collect_Liquid->Store Collect_Solid->Store Contact_EHS Contact Institutional EHS Office Store->Contact_EHS Disposal Professional Disposal by EHS Contact_EHS->Disposal

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Antibacterial Agent 181

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Antibacterial Agent 181 (also known as Compound 3f). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is a potent, cationic antibacterial agent derived from ciprofloxacin, exhibiting low cytotoxicity.[1][2] It is effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2][3]

Key Operational Data

A summary of essential quantitative data for this compound is provided below for quick reference.

PropertyValueSource
Minimum Inhibitory Concentration (MIC) vs. S. aureus2 µg/mL[1][2][3]
Minimum Inhibitory Concentration (MIC) vs. E. coli2 µg/mL[1][2][3]
Recommended StorageRoom temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific instructions.[2]

Personal Protective Equipment (PPE) Protocol

Due to the potent nature of this compound, a multi-layered approach to personal protection is mandatory. The following PPE must be worn at all times when handling the agent, whether in solid or solution form.

PPE CategoryRequired EquipmentRationale
Hand Protection Nitrile or neoprene powder-free gloves (double-gloving recommended)Prevents dermal absorption and contamination.
Body Protection Disposable gown or dedicated lab coatProtects skin and clothing from spills and aerosol exposure.
Eye and Face Protection Safety glasses with side shields or safety gogglesProtects against splashes and airborne particles.
Respiratory Protection A fit-tested N95 respirator or higherRecommended when handling the powdered form to prevent inhalation.

Note: All PPE should be donned before entering the designated handling area and removed before exiting. Proper doffing and disposal procedures are critical to prevent cross-contamination.

Below is a workflow for the appropriate donning and doffing of PPE when handling this compound.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contaminated Area) Don1 1. Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over gown cuff) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (outside lab) Doff3->Doff4 Disposal_Plan Start Waste Generation Solid Solid Waste (Gloves, Tubes) Start->Solid Liquid Liquid Waste (Media, Stocks) Start->Liquid Sharps Sharps (Needles) Start->Sharps Solid_Bin Hazardous Waste Bin Solid->Solid_Bin Liquid_Container Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps_Container Sharps Container Sharps->Sharps_Container EHS EHS Collection Solid_Bin->EHS Liquid_Container->EHS Sharps_Container->EHS

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.